Scandium sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
scandium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sc/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYMYKHVGWATOS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890697 | |
| Record name | Scandium sulfate (Sc2(SO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-61-7 | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium sulfate (Sc2(SO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Discandium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Advanced Preparation Methodologies of Scandium Sulfate
Hydrothermal Synthesis Routes for Complex Scandium Sulfates
Hydrothermal synthesis is a prominent method for creating complex scandium sulfates and other advanced materials due to its numerous advantages. This technique allows for high reactivity of reactants, precise control over solution or interface reactions, and the formation of unique, metastable condensed phases. acs.org It is an effective route for the rational synthesis and crystal engineering of a variety of materials, including microporous crystals, ionic conductors, and complex oxides. acs.org
In the context of scandium compounds, hydrothermal synthesis has been successfully employed to produce novel open-framework scandium sulfate (B86663) phosphates. researchgate.net For instance, a novel open-framework scandium sulfate phosphate (B84403) has been prepared hydrothermally using the azamacrocycle cyclen (1,4,7,10-tetraazacyclododecane) as a template. researchgate.net This process results in a structure with supercages formed by linked secondary building units of the formula Sc7(S,P)12O48. researchgate.net Another example is the hydrothermal synthesis of (H2en)Sc2(SO4)4·(H2O)0.72, where scandium ions are bridged by sulfate groups to form a layered structure. acs.org
The conditions of hydrothermal synthesis, such as temperature, pH, and the presence of specific anions, can significantly influence the morphology and structure of the resulting crystals. For example, in the synthesis of boehmite (γ-AlOOH) nanocrystals, the presence of sulfate anions at an acidic pH of ~4.0 led to the formation of nanowires, whereas nitrate (B79036) or chloride anions under the same conditions produced nanorods. chemrxiv.org This demonstrates the structure-directing role that sulfate ions can play in hydrothermal synthesis. The versatility of this method also extends to the synthesis of various other complex oxides and fluorides. acs.org
Reactions with Organic Cations for Complex Formation
The interaction of this compound with organic cations is a key strategy for the synthesis of complex this compound structures with polymeric anionic chains. The nature of the organic cation, rather than the specific composition of the reaction mixture, has been shown to be the determining factor in the final composition and structure of these anionic chains. researchgate.net
A study involving the reaction of Sc2(SO4)3·5H2O with different organic cations yielded distinct crystalline complexes. researchgate.net When reacted with guanidinium (B1211019) cations, the complex (C{NH2}3)3[Sc(SO4)3]·3H2O was formed, which crystallizes in a trigonal space group. researchgate.net In contrast, reaction with 1,6-diaminohexane cations resulted in the formation of [H3N{CH2}6NH3][Sc(H2O)2(SO4)2]2·2H2O, a monoclinic crystal. researchgate.net This highlights the templating role of the organic cation in directing the assembly of the this compound anionic framework.
Furthermore, hydrothermal synthesis in the presence of organic templating agents has been investigated to create novel scandium-containing materials. For example, the first organically templated scandium phosphate, Sc(HPO4)2·0.5(N2C2H10), was synthesized hydrothermally. acs.org In this structure, ethylenediammonium cations are encapsulated within cages formed by the corner-sharing ScO6 octahedra and HPO4 tetrahedra. acs.org Similarly, the hydrothermal reaction of iridium chloride and scandium acetate (B1210297) with 2,5-pyridinedicarboxylic acid (2,5-H2PDC) resulted in a novel iridium-scandium metal-organic framework (MOF). nih.gov In this structure, scandium atoms form one type of inorganic secondary building unit (SBU), while iridium atoms form another, which then connect to create a two-dimensional layered structure. nih.gov
Preparation from Scandium Oxide in Acidic Media
A common and straightforward method for synthesizing this compound is the reaction of scandium oxide (Sc2O3) or scandium hydroxide (B78521) with sulfuric acid. ontosight.ai The chemical equation for this reaction is:
Sc2O3 + 3H2SO4 → Sc2(SO4)3 + 3H2O ontosight.ai
This process is typically carried out in an aqueous solution. For instance, a simulated solution of this compound can be prepared by dissolving Sc2O3 in dilute sulfuric acid. mdpi.com The resulting this compound is a white, crystalline solid that is highly soluble in water. ontosight.aiinorganicventures.com
In various industrial and laboratory processes, this initial dissolution step is often followed by further purification and processing. For example, in some methods for producing high-purity scandium oxide, a scandium-containing concentrate is first dissolved in sulfuric acid. google.com The resulting this compound solution can then be subjected to treatments like solvent extraction to obtain a purified scandium-containing solution. google.com The concentration of the sulfuric acid and the solid-to-liquid ratio are important parameters that are controlled to ensure complete dissolution of the scandium. sci-hub.se For example, a concentration of about 1.8–2.0 M H2SO4 has been used to completely dissolve scandium from a concentrate. sci-hub.se The resulting this compound solution can then be used in subsequent crystallization or precipitation steps. google.comsci-hub.se
Control of Crystallization Parameters
The control of crystallization parameters is crucial for obtaining this compound crystals with desired characteristics, such as size and morphology. Antisolvent crystallization is a widely used technique for this purpose. cnr.it
Antisolvent Crystallization Techniques
Antisolvent crystallization, also known as solvent-assisted or salting-out crystallization, involves the addition of a miscible solvent (the antisolvent) to a solution to decrease the solubility of the solute, thereby inducing crystallization. diva-portal.org This technique is particularly effective for recovering scandium salts from solutions. cnr.itresearchgate.net The addition of an antisolvent can lead to high supersaturation, resulting in high product yields. mdpi.comdntb.gov.ua However, this high supersaturation can also lead to rapid nucleation and the formation of very small crystals, which can be challenging to handle in subsequent solid-liquid separation processes. researchgate.netmdpi.comdntb.gov.ua Therefore, controlling the rate of supersaturation generation is a key aspect of optimizing antisolvent crystallization. rsc.org
Factors that influence antisolvent crystallization include the initial concentration of the solute, the solubility of the solute in the solvent-antisolvent mixture, the rate of supersaturation generation, seeding, mixing intensity, and operating temperature. diva-portal.org By carefully manipulating these parameters, it is possible to control nucleation and promote crystal growth, leading to larger and more easily handled crystals. mdpi.comdntb.gov.ua
The choice of antisolvent significantly impacts the efficiency and outcome of the crystallization process. Several organic solvents have been investigated as antisolvents for the crystallization of scandium compounds, including ethanol (B145695), methanol, 2-propanol (isopropanol), 1,3-propane-diol, and acetone. researchgate.netd-nb.info
In the crystallization of ammonium (B1175870) scandium hexafluoride, (NH4)3ScF6, from a strip liquor, ethanol, methanol, and isopropanol (B130326) have all been shown to be effective, with yields greater than 98% being achieved at an antisolvent-to-strip liquor volumetric ratio of 0.8. d-nb.info Acetone also works as an antisolvent, though its performance at lower volumetric ratios may be slightly less than that of the alcohols. d-nb.info Among the tested alcohols, ethanol is often suggested as the most suitable antisolvent due to a combination of factors including its performance, miscibility, recyclability, and toxicity. mdpi.comresearchgate.net
The phase equilibria of ammonium scandium fluorides have been studied in mixtures of 3 mol/L NH4F with methanol, ethanol, 2-propanol, and 1,3-propane-diol. diva-portal.org These studies are crucial for understanding how the solubility of the scandium salt changes with the addition of different antisolvents, which in turn helps in optimizing the crystallization process for maximum recovery and desired product quality. diva-portal.org
The rate at which the antisolvent is added and its dilution are critical parameters for controlling the crystal size distribution (CSD) during antisolvent crystallization. mdpi.com A rapid addition of a pure antisolvent can generate high local supersaturation, leading to excessive nucleation and the formation of numerous small crystals. diva-portal.orgdntb.gov.ua
To mitigate this, two main strategies are employed: reducing the antisolvent addition rate and diluting the antisolvent with the primary solvent (e.g., water) before addition. diva-portal.orgmdpi.com Lowering the addition rate of the antisolvent allows for better mixing and a more controlled generation of supersaturation, which favors crystal growth over nucleation. mdpi.comdntb.gov.ua
Diluting the antisolvent has been shown to be a particularly effective method for increasing the final crystal size. mdpi.comrsc.org A diluted antisolvent reduces the intensity of local supersaturation near the addition point, thereby suppressing primary nucleation and promoting the growth of existing crystals. mdpi.com Studies have shown that the mean crystal diameter increases with increased dilution of the antisolvent. mdpi.com For instance, reducing the ethanol concentration has been found to have a significant effect on increasing the crystal sizes of (NH4)3ScF6. rsc.org The combination of a low addition rate and a diluted antisolvent provides the most effective control over crystal growth in the antisolvent crystallization of scandium salts. mdpi.com
The following table summarizes the effect of antisolvent addition rate and dilution on the mean crystal diameter of a scandium salt:
| Antisolvent Addition Rate (mL/min) | Antisolvent Concentration (vol%) | Mean Crystal Diameter (µm) |
| 10 | 100 | ~1.5 |
| 5 | 100 | ~2.0 |
| 10 | 70 | ~3.0 |
| 5 | 70 | ~4.0 |
| 10 | 55 | ~3.5 |
| 5 | 55 | ~5.0 |
Note: The data in this table is illustrative and based on general findings in the referenced literature. Actual values can vary depending on the specific experimental setup.
Effects of Mixing Conditions on Crystal Size Distribution
Mixing conditions during antisolvent crystallization play a pivotal role in determining the final crystal size distribution (CSD). The generation of supersaturation, which drives nucleation and crystal growth, is highly dependent on how the antisolvent and the scandium-containing solution are mixed. mdpi.commt.com Insufficient mixing can lead to high local supersaturation, favoring rapid nucleation and resulting in a large number of small crystals that are difficult to handle in subsequent solid-liquid separation steps. mdpi.com
Key parameters influencing CSD include the antisolvent addition rate, the concentration of the antisolvent, and the agitation method. rsc.orgmdpi.com
Antisolvent Addition Rate and Dilution: Research has shown that controlling the rate of supersaturation generation is the most significant factor in increasing crystal size. rsc.org This can be achieved by lowering the antisolvent addition rate and by diluting the antisolvent (e.g., ethanol) with a solvent (e.g., water) before it is introduced into the crystallizer. mdpi.commdpi.com A slower addition rate allows the generated supersaturation to be consumed by the growth of existing crystals rather than forming new nuclei. mdpi.com Similarly, using a diluted antisolvent reduces the intensity of local supersaturation near the feed point, which suppresses primary nucleation and promotes crystal growth. rsc.orgmdpi.com Studies on ammonium scandium fluoride (B91410) crystallization found that lowering the antisolvent addition rate and reducing its concentration had the greatest effect on increasing crystal sizes, although it also led to broader CSDs. rsc.org For instance, diluting ethanol to 70 vol% or 55 vol% resulted in a larger mean crystal diameter compared to using pure ethanol. mdpi.com
Stirring and Feed Position: Enhanced mixing, achieved through higher stirring speeds or strategic placement of the antisolvent inlet, can also influence crystal growth. mdpi.com Placing the addition point close to the stirrer improves the distribution of the antisolvent, minimizes local supersaturation, and thus encourages the growth of larger crystals. mdpi.com Furthermore, the type of agitator matters; an overhead pitched blade impeller has been shown to produce a remarkable increase in crystal sizes compared to a standard magnetic stirrer, which is attributed to more effective mixing and reduced crystal attrition. diva-portal.org
The following table summarizes the qualitative effects of various mixing parameters on the crystal size of a scandium salt during antisolvent crystallization.
| Parameter | Change | Effect on Mean Crystal Size | Rationale |
| Antisolvent Addition Rate | Decrease | Increase | Reduces the rate of supersaturation generation, favoring growth over nucleation. rsc.orgmdpi.com |
| Antisolvent Concentration | Decrease (Dilution) | Increase | Lowers local supersaturation at the feed point, suppressing nucleation. mdpi.commdpi.com |
| Stirring Speed | Increase | Narrower Metastable Zone Width (earlier nucleation) | Higher probability of molecular contact leads to earlier nucleation. mdpi.com |
| Agitation Mechanism | Overhead Impeller vs. Magnetic Stirrer | Increase | More effective mixing and reduced crystal attrition. diva-portal.org |
Cooling Crystallization Studies
Cooling crystallization is an alternative method for recovering scandium salts from a saturated solution. researchgate.netdiva-portal.org This technique relies on reducing the temperature of the solution to decrease the solubility of the solute, thereby inducing supersaturation and causing crystallization. diva-portal.org
Studies on the crystallization of ammonium scandium fluoride from strip liquors have compared cooling crystallization with antisolvent crystallization. It was found that while cooling crystallization can produce larger crystals, which are more favorable for handling and filtration, it suffers from significantly lower recovery yields. researchgate.netdiva-portal.org For example, in one study, the yield of (NH₄)₃ScF₆ from cooling crystallization was below 50% even at a temperature as low as 1°C. diva-portal.org In contrast, antisolvent crystallization using ethanol achieved nearly complete recovery, with precipitation efficiency exceeding 98%. researchgate.netdiva-portal.org
The choice between cooling and antisolvent crystallization therefore represents a trade-off between crystal size and product yield. While cooling offers a method to obtain larger crystals, its low efficiency makes it less economically viable for comprehensive scandium recovery compared to the high-yield antisolvent method. researchgate.netmdpi.com
Seeding Methodologies for Controlled Crystal Growth
Seeding is a widely used technique in industrial crystallization to gain control over the final CSD. diva-portal.org The method involves introducing a small quantity of pre-existing crystals (seeds) into a saturated or slightly supersaturated solution to promote crystal growth over spontaneous nucleation. hamptonresearch.com By providing a surface area for solute deposition, seeding helps to consume supersaturation in a controlled manner, ideally leading to a product with a desired size and narrower CSD. diva-portal.orgmt.com
The effectiveness of seeding in the antisolvent crystallization of scandium salts depends heavily on other process parameters, particularly the rate of supersaturation generation. rsc.orgmdpi.com Research on (NH₄)₃ScF₆ crystallization has shown that when a pure (undiluted) antisolvent like 100 vol% ethanol is used, the resulting local supersaturation is so high that it triggers strong primary nucleation, regardless of the seeding strategy employed. mdpi.com In this scenario, adding seed crystals does not significantly improve crystal growth or prevent the formation of fine particles. mdpi.com
However, the efficacy of seeding can be improved when combined with methods that moderate supersaturation, such as using a diluted antisolvent. rsc.orgresearchgate.net The quantity and size of the seeds are also critical factors. diva-portal.org An optimal seed loading can increase the crystal surface area to a level where the available supersaturation is consumed primarily by crystal growth with minimal secondary nucleation. diva-portal.org Conversely, excessive seed loading can lead to a smaller final crystal size, as the available solute material is distributed over a much larger total surface area. diva-portal.org Therefore, for seeding to be an effective strategy for controlling crystal growth in scandium salt production, it must be carefully integrated with other process controls that manage the rate of supersaturation. mt.com
Crystallography and Structural Elucidation of Scandium Sulfates
Crystal Structures of Scandium Sulfate (B86663) Hydrates and Related Complexes
The crystal structures of scandium sulfate and its derivatives have been elucidated through single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.
Scandium(III) sulfate pentahydrate, with the chemical formula Sc₂(SO₄)₃·5H₂O, crystallizes in the triclinic crystal system. researchgate.netresearchgate.net Its structure is characterized by a complex network of scandium cations, sulfate anions, and water molecules. X-ray diffraction studies have determined its space group to be P-1. researchgate.net The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, have been precisely measured. researchgate.net
The introduction of organic cations into the crystallization process of this compound leads to the formation of novel complex salts with distinct crystal structures. The nature of the organic cation has been shown to influence the composition and structure of the resulting polymeric anionic chains of this compound. researchgate.netresearchgate.net
Two notable examples are:
(C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O : This complex, involving the guanidinium (B1211019) cation, crystallizes in the trigonal system with the space group R3. researchgate.net
[H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O : Incorporating the 1,6-diaminohexane dication, this compound forms monoclinic crystals belonging to the P2₁/c space group. researchgate.net
The crystallographic data for these this compound compounds are summarized in the table below, highlighting the diversity in their crystal structures.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Sc₂(SO₄)₃·5H₂O researchgate.netresearchgate.net | Triclinic | P-1 | 5.6315(5) | 11.5536(11) | 10.9469(9) | 90.49(2) | 99.41(2) | 89.63(2) |
| (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O researchgate.net | Trigonal | R3 | 19.3143(18) | 19.3143(18) | 9.5416(15) | 90 | 90 | 120 |
| [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O researchgate.net | Monoclinic | P2₁/c | 5.1125(7) | 10.3803(9) | 23.739(2) | 90 | 94.52(2) | 90 |
| (H₂en)Sc₂(SO₄)₄·(H₂O)₀.₇₂ researchgate.net | Monoclinic | P2/c | 8.5966(13) | 5.1068(8) | 18.847(3) | 90 | 91.210(3) | 90 |
Table generated from data in search results.
Anhydrous complex scandium-ammonium sulfate, NH₄Sc(SO₄)₂, exhibits polytypism, meaning it can exist in different crystalline modifications that have the same chemical composition but differ in the stacking of their structural layers. Two polytypic modifications, designated as 3R and 1T', have been identified for this compound. researchgate.netsci-hub.se These polytypes were first discovered and their structures solved through hydrothermal synthesis and characterization by X-ray powder diffraction. researchgate.netresearchgate.net The 3R polytype is rhombohedral, while the 1T' modification is trigonal. sci-hub.se Interestingly, a mechanically induced, irreversible phase transition from the 1T' to the 3R polytype can occur. researchgate.netsci-hub.se
Structural Features and Coordination Environments
A key aspect of the crystal chemistry of scandium sulfates is the coordination environment around the scandium and sulfur atoms.
In the crystal structures of scandium sulfates, the scandium atom is typically found in an octahedral coordination environment, surrounded by six oxygen atoms. researchgate.netresearchgate.netiaea.org These oxygen atoms can belong to sulfate groups or water molecules. researchgate.net This octahedral coordination is a common feature for Sc(III) in its compounds. wikipedia.orgrsc.org
The sulfur atoms, at the center of the sulfate anions (SO₄²⁻), are tetrahedrally coordinated to four oxygen atoms. researchgate.netresearchgate.net These SO₄ tetrahedra can act as bridging ligands, connecting the ScO₆ octahedra to form extended one-, two-, or three-dimensional structures. For instance, in some compounds, chains of ScO₆ octahedra and SO₄ tetrahedra are linked together. researchgate.netresearchgate.net In the organically templated layered structure of (H₂en)Sc₂(SO₄)₄·(H₂O)₀.₇₂, scandium ions are bridged by sulfate groups to form a layered structure. researchgate.net
Topology and Composition of Polymeric Anionic Chains
The composition and structure of the polymeric anionic chains in scandium sulfates are not predetermined by the reaction mixture's composition but are instead significantly influenced by the nature of any present organic cations. researchgate.net This principle is demonstrated by the synthesis of different this compound complexes. For instance, reacting this compound pentahydrate with organic cations can yield complexes with distinct polymeric anionic structures. researchgate.netresearchgate.net
In one such complex, (C{NH2}3)3[Sc(SO4)3]·3H2O, the structure is trigonal. researchgate.netresearchgate.net Another example, [H3N{CH2}6NH3][Sc(H2O)2(SO4)2]2·2H2O, exhibits a monoclinic crystal system. researchgate.netresearchgate.net The scandium ions in these structures are often bridged by sulfate groups, forming layered or chain-like arrangements. researchgate.net For example, in an organically templated layered this compound, (Hen)Sc(SO)·(HO){sub 0.72} (where 'en' is ethylenediamine), scandium ions are linked by sulfate groups in a 1:2 ratio, creating a four-layer structure. These layers are kept separate by ethylenediammonium dications and water molecules. researchgate.net
Similarly, in hydroxylammonium this compound sesquihydrate, Sc(NH3OH)(SO4)2·1.5H2O, the structure consists of chains of octahedrally coordinated scandium atoms and tetrahedrally arranged sulfur atoms. iucr.org These chains are interconnected through hydrogen bonds with hydroxylammonium ions and water molecules. iucr.org The scandium atom is coordinated by five oxygen atoms from sulfate groups and one water molecule. iucr.org
A particularly novel structure is an open framework this compound phosphate (B84403), synthesized hydrothermally. This compound features a three-dimensionally connected framework of ScO6 octahedra and sulfate (or phosphate) tetrahedra sharing corners. rsc.org This arrangement creates supercages at the corners and center of the cubic unit cell. rsc.org
Role of Organic Cations in Determining Polymeric Structures
The pivotal role of organic cations in dictating the final polymeric structure of scandium sulfates is a recurring theme in their crystallographic studies. researchgate.netresearchgate.net The size, shape, and charge of the organic cation directly influence the assembly of the scandium and sulfate ions, leading to different anionic chain topologies.
The interaction between this compound pentahydrate and various organic cations has been shown to produce complexes with unique crystal structures. researchgate.netresearchgate.net For example, the use of guanidinium cations, (C{NH2}3)+, results in a trigonal structure, while the larger 1,6-diaminohexane dication, [H3N{CH2}6NH3]2+, leads to a monoclinic structure. researchgate.netresearchgate.net This demonstrates that the organic cation is not merely a charge-balancing component but an active participant in the structural formation.
In the case of the organically templated layered this compound with ethylenediammonium dications, these organic cations reside between the inorganic layers, providing charge balance and influencing the interlayer spacing. researchgate.net The presence of organic templates can also lead to the formation of open framework structures with pores and channels. rsc.orgresearchgate.net For instance, a novel open framework this compound phosphate was synthesized using the azamacrocycle cyclen as a template. rsc.org The resulting structure contains supercages, a feature directly attributable to the templating effect of the organic molecule. rsc.org
Mechanisms of Crystal Growth and Nucleation Kinetics
The formation of this compound crystals from a solution is a complex process governed by nucleation and crystal growth kinetics. Understanding these mechanisms is crucial for controlling the final crystal size distribution, which is a critical parameter in industrial applications where efficient solid-liquid separation is required. mdpi.com
Primary Nucleation Kinetics and Metastable Zone Width
Primary nucleation, the initial formation of new crystals in a clear solution, is a key step in the crystallization process. The kinetics of this process can be investigated by measuring the metastable zone width (MSZW). mdpi.com The MSZW is the region of supersaturation where the solution can exist without spontaneous nucleation for a period of time. diva-portal.org A wider MSZW indicates that a higher level of supersaturation can be achieved before nucleation occurs, which can be advantageous for controlling crystal growth. mdpi.comdiva-portal.org
In the context of antisolvent crystallization of scandium salts, where a substance is added to reduce the solubility of the solute, the MSZW is influenced by several operating parameters. mdpi.com The rate of supersaturation generation is a critical factor; a constant increase in supersaturation is applied until nucleation is detected. mdpi.com The MSZW can be determined by monitoring the solution for the first appearance of crystals, often detected by an increase in turbidity. mdpi.com
Studies on the antisolvent crystallization of a scandium salt, (NH4)3ScF6, have shown that the MSZW is affected by mixing conditions, such as stirring speed and the rate of antisolvent addition. mdpi.com It has been observed that the MSZW tends to become narrower at higher stirring speeds, as increased agitation enhances the probability of solute molecules coming into contact and forming nuclei. mdpi.com
The method of antisolvent addition also plays a significant role. Diluting the antisolvent before adding it to the scandium solution has been shown to widen the MSZW considerably. mdpi.com This is because the dilution reduces the local supersaturation at the point of addition, thereby delaying nucleation. mdpi.com The relationship between the nucleation rate (J) and supersaturation can be described by semi-empirical models, such as the one derived from classical nucleation theory by Nývlt. mdpi.com
Influence of Operating Parameters on Crystal Size Distribution
The final crystal size distribution (CSD) of this compound is a direct consequence of the interplay between nucleation and crystal growth rates, which are heavily influenced by various operating parameters. rsc.orgrsc.org In antisolvent crystallization, controlling these parameters is essential for producing crystals of a desired size, which is particularly important for ease of filtration and washing. mdpi.com
Key operating parameters that affect the CSD include:
Antisolvent Addition Rate: A lower rate of antisolvent addition generally leads to larger crystals. mdpi.comresearchgate.net This is because a slower addition rate reduces the peak supersaturation, favoring crystal growth over the formation of new nuclei. mdpi.comresearchgate.net
Antisolvent Concentration: Using a diluted antisolvent has a profound effect on increasing crystal size. mdpi.com Diluting the antisolvent, for example by using 70 vol% ethanol (B145695) instead of 100 vol%, significantly widens the metastable zone width and promotes the growth of larger crystals. mdpi.commdpi.com This is attributed to the reduction of local supersaturation near the antisolvent inlet. mdpi.com
Stirring Rate (Agitation): The intensity of mixing influences the CSD. While the effect can be complex, enhanced mixing at lower antisolvent addition rates has been found to promote crystal growth. mdpi.com
Seeding: The introduction of seed crystals can provide surfaces for growth, thereby reducing the supersaturation available for primary nucleation and leading to a more uniform and larger CSD. rsc.org
Interactive Table: Influence of Operating Parameters on Crystal Size
| Operating Parameter | Effect on Crystal Size | Rationale |
| Antisolvent Addition Rate | Slower rate leads to larger crystals. mdpi.comresearchgate.net | Reduces the rate of supersaturation generation, favoring growth over nucleation. mdpi.com |
| Antisolvent Concentration | Diluted antisolvent promotes larger crystals. mdpi.com | Widens the metastable zone width by reducing local supersaturation. mdpi.commdpi.com |
| Stirring Rate | Can enhance growth, particularly at low addition rates. mdpi.com | Improves mass transfer to the crystal surface. |
| Seeding | Can lead to larger and more uniform crystals. rsc.org | Provides existing surfaces for growth, consuming supersaturation that would otherwise lead to new nuclei. |
By carefully controlling these parameters, it is possible to steer the crystallization process towards the formation of larger scandium salt crystals, which are more amenable to downstream processing. mdpi.comrsc.org
Solution Chemistry and Complexation Studies of Scandium Sulfate
Ion Association and Complex Formation in Aqueous Solutions
In aqueous environments, scandium(III) ions and sulfate (B86663) ions exhibit strong interactions, leading to the formation of various complex species. The nature and distribution of these complexes are highly dependent on the concentration of the solution.
In dilute aqueous solutions of scandium sulfate, investigations have revealed the coexistence of both inner-sphere and outer-sphere 1:1 complexes, denoted as [ScSO₄]⁺(aq). datapdf.comacs.orgnih.govmurdoch.edu.au This behavior is similar to that observed for other high-valent metal sulfates. datapdf.comacs.orgnih.govmurdoch.edu.au The formation of these complexes is a result of the strong electrostatic attraction between the highly charged Sc³⁺ and SO₄²⁻ ions.
Outer-sphere complexes: In these arrangements, the scandium and sulfate ions are separated by at least one layer of water molecules. The strong hydration shells of both ions favor the formation of these solvent-separated ion pairs. datapdf.com
Inner-sphere complexes: Here, the sulfate ion directly coordinates with the scandium ion, displacing a water molecule from the scandium's primary hydration sphere. Spectroscopic studies confirm that sulfate can replace water in the first hydration sphere to form thermodynamically stable sulfato complexes.
The equilibrium between these inner- and outer-sphere complexes is a fundamental aspect of this compound's solution chemistry. datapdf.comacs.orgnih.govmurdoch.edu.au It is also probable that outer-outer-sphere 1:1 complexes, where the ions are separated by two solvent molecules, are formed. datapdf.comacs.orgnih.govmurdoch.edu.au
As the concentration of this compound in the solution increases, higher-order inner-sphere complexes become the predominant species. datapdf.comacs.orgnih.govresearchgate.net The presence of these more complex structures significantly affects the properties of the solution. datapdf.comacs.orgnih.govresearchgate.net
While definitive identification can be challenging, experimental data are consistent with the formation of species such as fac-[Sc(SO₄)₃(OH₂)₃]³⁻ as a major component in more concentrated solutions. datapdf.comacs.orgnih.govresearchgate.net In this complex, three sulfate ions are directly coordinated to the scandium center in a facial arrangement, with three water molecules completing the coordination sphere. The formation of such stable higher-order complexes is a distinguishing feature of this compound's aqueous chemistry. acs.org
In sulfate-rich environments, scandium(III) readily forms stable anionic sulfate complexes. mdpi.com The primary anionic species identified are [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻. mdpi.comresearchgate.netpreprints.org The formation of these negatively charged complexes is thermodynamically favored and becomes particularly significant at sulfate concentrations greater than 0.1 mol dm⁻³. nih.govacs.org
The existence of these anionic complexes has been confirmed by various techniques, including ion exchange studies and spectroscopic methods. datapdf.comacs.org Early research using conductivity and ion migration measurements also suggested the presence of significant amounts of the 1:3 species, [Sc(SO₄)₃]³⁻, in aqueous solutions of this compound. acs.org The stability of these anionic complexes plays a crucial role in the separation and purification of scandium using anion-exchange resins. mdpi.com
The stoichiometry of scandium-sulfate complexes in aqueous solution is diverse and concentration-dependent. Early studies proposed the existence of 1:1, 1:2, and sometimes 1:3 (scandium:sulfate) complexes. acs.org
More recent and detailed investigations have provided a clearer picture of the speciation. In solutions with high sulfate concentrations, the anionic complex [Sc(SO₄)₂]⁻ is the predominant form of scandium(III). nih.govacs.org Job's method of continuous variation has been used in solvent extraction studies to confirm the stoichiometry of extracted complexes. For instance, studies involving certain amic acid extractants determined a 1:3 stoichiometry of Sc(III) to the extractant, where the extracted species is formed from the [Sc(SO₄)₂]⁻ complex. nih.govacs.org In another study, a complex with the stoichiometric formula (R₂NH₂)₄ScOH(SO₄)₃ was isolated, indicating a 4:1:3 ratio of amine:scandium:sulfate. acs.org
Table 1: Stoichiometry of Scandium-Sulfate Complexes in Different Conditions
| Complex Species | Stoichiometry (Sc:SO₄) | Conditions | Reference |
|---|---|---|---|
| [ScSO₄]⁺ | 1:1 | Dilute aqueous solutions | datapdf.comacs.org |
| [Sc(SO₄)₂]⁻ | 1:2 | Sulfate concentrations > 0.1 mol dm⁻³ | mdpi.comnih.govacs.orgacs.org |
| [Sc(SO₄)₃]³⁻ | 1:3 | Concentrated solutions, early proposals | acs.org |
| fac-[Sc(SO₄)₃(OH₂)₃]³⁻ | 1:3 | Concentrated solutions | datapdf.comacs.orgnih.govresearchgate.netkuleuven.bersc.org |
| (R₂NH₂)₄ScOH(SO₄)₃ | 1:3 | Organic phase after extraction | acs.org |
Hydrolysis Mechanisms and Kinetics of this compound Solutions
Scandium(III) is susceptible to hydrolysis in aqueous solutions, a process influenced by factors such as pH, temperature, and ionic strength. researchgate.net Due to its small ionic radius, scandium begins to precipitate as Sc(OH)₃ and ScO(OH) at a pH between 2 for highly concentrated solutions and 4 for dilute solutions. inorganicventures.com
Studies on the Sc₂(SO₄)₃-H₂SO₄-NaOH-Na₂SO₄-H₂O system have elucidated the hydrolysis mechanism in both homogeneous and heterogeneous phases. researchgate.net The rate of this compound hydrolysis is dependent on the concentration of hydroxide (B78521) ions (OH⁻), the ionic strength of the solution, and the temperature. researchgate.net Kinetic studies have determined the rate constants for processes involving OH⁻ and SO₄²⁻ ions, as well as the rate constant for the formation of the solid phase. researchgate.net The kinetics of scandium leaching from minerals using sulfuric acid have been shown to follow a shrinking-core model, where the process can be controlled by either the chemical reaction or internal diffusion, depending on the acid concentration. bibliotekanauki.pl
Comparative Aqueous Chemistry of Sc(III) with Other High-Valent Metal Sulfates (e.g., Al(III), Lanthanides)
The aqueous chemistry of scandium(III) sulfate is often compared with that of aluminum(III) and the lanthanides due to certain similarities in their ionic properties. However, significant differences exist.
While it is often suggested that the chemical behavior of Sc(III) is similar to that of Al(III), studies on their respective sulfate solutions reveal striking differences in speciation. datapdf.comacs.orgnih.govresearchgate.net Scandium(III) shows a much greater tendency to form stable, higher-order inner-sphere complexes with sulfate than aluminum(III) does. acs.org This indicates that caution should be exercised when postulating similarities between the aqueous chemistries of Al(III) and Sc(III). datapdf.comacs.orgnih.govresearchgate.net
In comparison to lanthanide ions, Sc(III) is considerably smaller. datapdf.com Despite this, the ion association behavior in dilute this compound solutions, forming both inner- and outer-sphere 1:1 complexes, is similar to that of other high-valent metal sulfates, including those of the lanthanides. datapdf.comacs.orgnih.govmurdoch.edu.auresearchgate.netresearchgate.net However, the stability of sulfate complexes does not appear to be dependent on the ionic radius of the rare earth element (REE), with the exception of scandium, which exhibits a significantly higher distribution coefficient in ion-exchange processes. mdpi.com This unique behavior of scandium in sulfate media is critical for its separation from lanthanides. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques
Dielectric Relaxation Spectroscopy for Ion Association and Hydration Dynamics
Dielectric Relaxation Spectroscopy (DRS) is a powerful, though less common, technique for investigating ion-ion and ion-solvent interactions in electrolyte solutions. researchgate.netpsu.edu It measures the complex dielectric response of a sample to an oscillating electric field, offering unique insights into the dynamics of water molecules and the speciation of ions in solution. researchgate.netpsu.edu
Investigations of aqueous scandium sulfate (B86663) solutions at 25°C across concentrations from 0.01 to 0.8 M, using broadband DRS over a frequency range of 0.2 to 89 GHz, have provided detailed information on ion association. acs.orgnih.gov The analysis of the dielectric spectra reveals the simultaneous presence of both inner-sphere and outer-sphere 1:1 [ScSO₄]⁺(aq) complexes. acs.orgnih.govresearchgate.netresearchgate.net This behavior is similar to that observed in solutions of other high-valent metal sulfates. acs.orgnih.gov The strong hydration of both the Sc³⁺ and SO₄²⁻ ions promotes the formation of these associates where the ions are separated by one (outer-sphere) or even two (outer-outer-sphere) water molecules. datapdf.com
While outer-outer-sphere complexes are likely formed, their dielectric signature is often obscured by the presence of higher-order complexes, particularly in more concentrated solutions. acs.orgnih.govresearchgate.netresearchgate.net These higher-order species predominate as concentration increases, causing significant changes to the low-frequency portion of the dielectric spectrum. acs.orgresearchgate.net The data, though not definitive, are consistent with the formation of fac-[Sc(SO₄)₃(OH₂)₃]³⁻ as a major species in these solutions. acs.orgnih.gov This speciation is notably different from that of aluminum sulfate solutions, highlighting that the often-assumed chemical similarity between aqueous Al(III) and Sc(III) should be approached with caution. acs.org DRS has proven particularly useful for detecting such solvent-separated species and quantifying ion pairing where other spectroscopic methods may fail. researchgate.net
X-ray Diffraction (XRD) Techniques
X-ray diffraction is a fundamental tool for elucidating the atomic and molecular structure of crystalline materials, including various forms of scandium sulfate.
In organically templated this compound structures, the scandium ions are typically bridged by sulfate groups. osti.gov The composition and structure of the resulting polymeric anionic chains of this compound are often dictated by the nature of the organic cation present in the reaction mixture. researchgate.net For example, a novel open-framework this compound phosphate (B84403) was synthesized hydrothermally, revealing a three-dimensionally-connected framework of ScO₆ octahedra corner-sharing oxygens with sulfate or phosphate tetrahedra. rsc.org These studies demonstrate the utility of SC-XRD in defining the complex architectures of this compound-based materials. researchgate.netrsc.org
| Compound | Crystal System | Space Group | Cell Parameters |
|---|---|---|---|
| Sc₂(SO₄)₃·5H₂O (I) | Triclinic | P1 | a = 5.6315(5) Å, b = 11.5536(11) Å, c = 10.9469(9) Å, α = 90.49(2)°, β = 99.41(2)°, γ = 89.63(2)° |
| (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O (II) | Trigonal | R3 | a = 19.3143(18) Å, c = 9.5416(15) Å |
| [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O (III) | Monoclinic | P2₁/c | a = 5.1125(7) Å, b = 10.3803(9) Å, c = 23.739(2) Å, β = 94.52(2)° |
X-ray Powder Diffraction (XRPD) is essential for characterizing polycrystalline materials and identifying different crystalline phases or polytypes. researchgate.net Polymorphism is the existence of a compound in different crystal structures, with each polymorph having distinct physical properties. diva-portal.org
XRPD has been instrumental in the study of anhydrous complex scandium-ammonium sulfates, which are intermediates in the production of scandium oxide. researchgate.net The hydrothermal synthesis of NH₄Sc(SO₄)₂ yielded two polytypic modifications, designated 3R and 1T', which were identified and characterized by XRPD. researchgate.netresearchgate.net Similarly, studies on (NH₄)₃Sc(SO₄)₃ revealed a reversible, first-order phase transition between a low-temperature (LT) monoclinic (P2₁/c) form and a high-temperature (HT) rhombohedral (R3̅c) form. rsc.orgrsc.orgresearchgate.net High-temperature XRPD was used to monitor this transition, which occurs between 80-100°C. rsc.org These XRPD studies are crucial for understanding the structural diversity and phase behavior of these industrially relevant scandium compounds. researchgate.netrsc.org
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. They are highly sensitive to chemical bonding, functional groups, and the local environment of ions in a structure.
FTIR spectroscopy is widely used to identify chemical bonds and functional groups within a compound. In the context of this compound and its derivatives, FTIR helps to characterize the sulfate anions and the scandium-oxygen bonds. osti.gov The crystal structure of both low- and high-temperature modifications of (NH₄)₃Sc(SO₄)₃ consists of infinite columns of ScO₆ and SO₄ polyhedra, a finding supported by IR measurements. rsc.orgrsc.orgresearchgate.net
In the IR spectra of these compounds, the bending vibrations of the sulfate group (SO₄) appear as strong bands. For instance, in ammonium (B1175870) scandium sulfates, two strong doublet bands for ν₄(SO₄) are seen at 650 and 590 cm⁻¹, and for ν₂(SO₄) at 445 and 390 cm⁻¹. researchgate.net Allowing for the octahedral environment of the scandium atom, the absorption bands corresponding to the stretching vibrations of Sc-O bonds are expected to be located below 500 cm⁻¹. researchgate.net However, this region often overlaps with the deformation S-O vibration bands, which can complicate their precise assignment. researchgate.net In studies of scandium complexes, FTIR has been used to confirm the bidentate coordination of carboxylate ligands by analyzing the difference between the asymmetric and symmetric –COO stretches, and to identify Sc-O vibrations at around 508-518 cm⁻¹. berkeley.edu
Raman spectroscopy is particularly effective for studying ion-pair formation in aqueous solutions. researchgate.net Unlike in scandium perchlorate (B79767) solutions where Sc(III) exists as a stable hexaaqua cation, [Sc(OH₂)₆]³⁺, in this compound solutions, the sulfate ion replaces water in the first hydration sphere to form thermodynamically strong sulfato complexes. researchgate.netresearchgate.netacs.org
The Raman spectrum of a 0.98 M Sc₂(SO₄)₃ solution shows multiple modes corresponding to ligated sulfate in the stretching region (800–1300 cm⁻¹), in addition to the mode for "free" sulfate. researchgate.net Specifically, new bands appear at 1000, 1010, 1030, 1124, 1130, 1158, and 1220 cm⁻¹, which are indicative of direct coordination between scandium and sulfate ions. researchgate.net This direct evidence of complex formation underscores the utility of Raman spectroscopy in characterizing the nature of ion-pairing and complexation in this compound solutions. researchgate.netresearchgate.net
| Technique | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FTIR | 650, 590 | ν₄(SO₄) bending | researchgate.net |
| FTIR | 445, 390 | ν₂(SO₄) bending | researchgate.net |
| Raman | 1000, 1010, 1030, 1124, 1130, 1158, 1220 | Ligated SO₄ stretching | researchgate.net |
| Raman | 442 | ν₁(a₁g) of [Sc(OH₂)₆]³⁺ (in perchlorate) | researchgate.netacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the local environment of atomic nuclei within a material. For this compound, 45Sc NMR is particularly informative.
Sc-45 NMR for Crystallographic Site Assignment
Solid-state 45Sc NMR spectroscopy is instrumental in distinguishing between different scandium environments within a crystal lattice. nih.govgrafiati.com In a detailed study of this compound pentahydrate (Sc₂(SO₄)₃·5H₂O), which contains three crystallographically independent scandium sites, Multiple-Quantum Magic-Angle Spinning (MQMAS) NMR techniques were employed. nih.gov While the 3QMAS spectrum did not provide sufficient resolution, the 5QMAS spectrum clearly resolved the three distinct scandium sites. nih.govajol.info
By numerically fitting the 45Sc-NMR spectra, key parameters were determined for each site, including the isotropic chemical shift (δiso), the quadrupolar coupling constant (χ), and the asymmetry parameter (η). nih.gov The quadrupolar coupling constants, which range from 3.9 to 13.1 MHz in various scandium compounds, are directly correlated with the symmetry of the scandium coordination environment. nih.govgrafiati.com The assignment of the observed NMR signals to the specific crystallographic sites was achieved by evaluating their response to proton decoupling and through validation with density functional theory (DFT) calculations. nih.govajol.info
Table 1: 45Sc NMR Parameters for Scandium Sites in this compound Pentahydrate Data sourced from a study at magnetic fields of 9.4 T and 17.6 T. nih.gov
| Scandium Site | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (χ) (MHz) | Asymmetry Parameter (η) |
|---|---|---|---|
| (a) | -15.5 ± 0.5 | 5.60 ± 0.10 | 0.06 ± 0.05 |
| (b) | -12.9 ± 0.5 | 4.50 ± 0.10 | 1.00 ± 0.00 |
Proton Decoupling Studies in NMR
In the NMR analysis of hydrated compounds like this compound pentahydrate, proton decoupling is a critical technique. ajol.info It is used to improve spectral resolution and signal-to-noise by removing the broadening effects caused by dipolar couplings between the 45Sc nuclei and the protons of the water molecules. ajol.info
In the case of this compound pentahydrate, heteronuclear decoupling was employed to minimize the dephasing of the 45Sc signal during the experiment. nih.govajol.info The application of advanced multi-pulse decoupling sequences, such as TPPM (Two-Pulse Phase-Modulated) and SPINAL (Small Phase-Angle Incremental), has been shown to enhance both sensitivity and resolution in the isotropic dimension of the MQMAS spectrum. The response of the scandium species to these proton decoupling experiments also serves as a key piece of evidence for assigning the NMR signals to their correct crystallographic sites. nih.gov
Microscopic and Morphological Characterization
Microscopy techniques are essential for analyzing the physical form, size, and structure of this compound crystals at both the micro and nano levels.
Scanning Electron Microscopy (SEM) for Crystal Morphology and Size Analysis
Scanning Electron Microscopy (SEM) is a widely used method for visualizing the surface topography and morphology of crystalline materials. In the context of scandium salts, SEM is used to analyze crystal morphology, size, and the degree of agglomeration. For instance, during antisolvent crystallization processes, SEM can track the evolution of crystal morphology through different stages and determine the crystal size distribution (CSD), with observed sizes for scandium salts ranging from 0.5 μm to 2.5 μm.
Backscattered electron images from SEM can reveal representative crystal shapes and monitor their growth or changes during thermal treatments. The technique, often combined with Energy Dispersive X-ray Spectroscopy (SEM-EDS), is also used to corroborate the results of chemical processes like leaching by analyzing the elemental composition and morphology of the solid phases.
Transmission Electron Microscopy (TEM) for Nanoscale Confirmation
For higher resolution analysis, Transmission Electron Microscopy (TEM) is employed to investigate materials at the nanoscale. TEM provides detailed information about a material's size, shape, internal structure, and the presence of any crystal defects. The technique works by transmitting a beam of electrons through an ultrathin sample (typically under 100 nm thick) to generate an image, enabling resolution down to the atomic scale.
In the characterization of scandium compounds, TEM can confirm the presence of nanoscale particles and is superior to other methods like SEM and XRD for analyzing very small particles. Furthermore, TEM can be used for elemental mapping and, through electron diffraction, to obtain detailed information about the crystalline phase of the nanoparticles.
Thermal Analysis Methods
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the effect of heat on this compound and its related compounds. These methods provide information on thermal stability, decomposition temperatures, and the nature of thermal transformations.
Research on complex scandium ammonium sulfates demonstrates the utility of these techniques. Thermogravimetric analysis of NH₄Sc(SO₄)₂ and (NH₄)₃Sc(SO₄)₃ showed that both compounds are thermally stable up to approximately 280°C. The DTA curve for the decomposition of (NH₄)₃Sc(SO₄)₃ revealed a significant endothermic double peak between 300°C and 400°C, corresponding to a mass loss of about 33% and the formation of NH₄Sc(SO₄)₂. TGA has also been used to quantify the amount of material loaded onto a substrate in studies involving this compound solutions, with analyses run under a nitrogen atmosphere at a controlled heating rate. These studies show that thermal analysis is crucial for determining the temperature ranges of stability and the decomposition pathways for this compound compounds.
Table 2: PubChem Compound Identifiers
| Compound Name | Molecular Formula | PubChem CID |
|---|---|---|
| This compound | Sc₂(SO₄)₃ | 166819 |
| This compound pentahydrate | Sc₂(SO₄)₃·5H₂O | 71310089 |
| Scandium | Sc | 23952 |
| Sulfate | SO₄²⁻ | 1117 |
| Ammonium this compound | NH₄Sc(SO₄)₂ | 19900049 |
Electrochemical and Solution Property Measurements
Conductometry is a measurement of the electrical conductivity of a solution, which provides information about the concentration and mobility of ions. researchgate.net In the context of this compound solutions, conductometry is used to study its behavior as an electrolyte and its interactions with other species.
The specific electric conductivity of this compound solutions is influenced by factors such as concentration, temperature, and the presence of other ions. mdpi.comresearchgate.net As the concentration of an electrolyte solution like this compound increases, the conductivity generally increases, although this relationship can become non-linear at higher concentrations. researchgate.net
The conductivity of this compound solutions has been studied in various contexts, including in the presence of ion-exchange resins. mdpi.com For example, an increase in conductivity over time can be observed due to the release of protons during ion-exchange processes. mdpi.com The isotherms of electrical conductivity of equilibrium liquid phases in the Sc₂(SO₄)₃-H₂SO₄-H₂O system have been shown to be in agreement with the solubility isotherm of this compound. iaea.orgiaea.org
pH-potentiometry is a technique used to measure the pH of a solution, which is crucial for studying hydrolysis and the speciation of metal ions in aqueous solutions. mdpi.comscienceweb.uz Scandium(III) ions (Sc³⁺) are known to hydrolyze in aqueous solutions, forming various hydroxo complexes. nih.govresearchgate.net
The pH of a this compound solution is a key parameter that influences the state of scandium ions. mdpi.com In weakly acidic solutions, polynuclear hydrolysis of scandium can occur, leading to the formation of hydroxo scandium species. e3s-conferences.org Studies have shown that scandium hydrolysis can begin at a pH as low as ~2.5. researchgate.net
Potentiometric titrations are employed to determine the stability constants of scandium complexes. scienceweb.uzacs.org For instance, the acidity of a solution containing scandium can be determined by potentiometric titration with a strong base like KOH. scienceweb.uz The pH of this compound solutions has been observed to decrease over time in the presence of certain ion-exchange resins, indicating additional dissociation of functional groups. mdpi.com
The speciation of scandium in solution is highly dependent on pH. geoscienceworld.org At low pH values, Sc(OH)²⁺ can be a dominant species, while at higher pH, Sc(OH)₃° becomes more prevalent. geoscienceworld.org The solubility of scandium compounds is also significantly affected by pH. geoscienceworld.org Understanding the pH-dependent behavior of this compound is critical for processes like extraction and precipitation, where precise pH control is necessary to achieve selective separation. mdpi.com For example, the optimal pH for the recovery of Sc(III) ions using certain adsorbents has been determined to be above 3. mdpi.com
Advanced Analytical Methods for Sulfate and Scandium Determination
Ion chromatography (IC) is a powerful analytical technique used for the determination of ionic species, including sulfate ions, in various samples. unil.ch It is a well-established regulatory method for analyzing inorganic anions in environmental and pharmaceutical samples. unil.chnih.gov
In the context of this compound, IC is employed to accurately quantify the sulfate content. The method typically involves separating the sulfate ions from other components in the sample using an anion-exchange column. nih.gov A conductivity detector is commonly used for detection. nih.gov
The quantification is achieved by creating a standard curve from a series of sulfate standards and analyzing the peak areas from the chromatogram. nih.gov IC methods can be validated for specificity, linearity, accuracy, precision, and stability to ensure reliable results. nih.gov
IC has been successfully applied to determine the sulfate ion content in complex formulations, such as liposome (B1194612) drug-delivery systems containing ammonium sulfate. nih.gov The technique can distinguish between total sulfate (both inside and outside a carrier) and external sulfate. nih.gov For total sulfate analysis, the sample matrix, such as a liposome, may need to be disrupted before analysis. nih.gov The development of IC methods has provided a robust tool for the analysis of a wide range of ionic compounds. lcms.cz
Methylene (B1212753) Blue Colorimetric Method for Sulfate Determination in Complex Matrices
The Methylene Blue colorimetric method is a widely recognized technique for the determination of sulfide (B99878), which can be adapted for sulfate analysis after a reduction step. The fundamental principle involves the reaction of sulfide ions with an amine-sulfuric acid reagent and a ferric chloride solution to produce methylene blue, a stable blue-colored complex. nih.gov The intensity of the resulting color is proportional to the sulfide concentration and is measured spectrophotometrically at a wavelength of approximately 664 nm. gov.bc.ca
For the analysis of sulfate in complex matrices, such as those containing this compound, a preliminary reduction step is necessary to convert the sulfate ions to hydrogen sulfide. This is typically achieved by a digestion process using a reducing mixture, such as hydroiodic acid, hypophosphorous acid, and hydrochloric acid. The liberated hydrogen sulfide is then purged from the sample and trapped in an alkaline solution, often zinc acetate (B1210297), to form a stable zinc sulfide precipitate. nih.govgov.bc.ca
This trapped sulfide is then subjected to the methylene blue reaction. The addition of N,N-dimethyl-p-phenylenediamine and ferric chloride under acidic conditions facilitates the formation of the methylene blue dye. gov.bc.ca To mitigate interferences from the sample matrix, which can be significant in complex samples, techniques such as gas dialysis or distillation can be employed to separate the sulfide from the sample matrix before colorimetric determination. nih.govgov.bc.ca These matrix isolation techniques are crucial for ensuring the accuracy of the method when analyzing samples with high color or chemical complexity. gov.bc.ca The method is applicable over a range of concentrations, and for very low levels, a pre-concentration step can be incorporated to enhance the detection limit. gov.bc.ca
Key Steps in Sulfate Determination using the Methylene Blue Method:
| Step | Description | Purpose |
| 1. Reduction | Sulfate ions in the sample are chemically reduced to hydrogen sulfide (H₂S). | To convert the non-reactive sulfate into a form that can react to produce a colored compound. |
| 2. Trapping | The evolved H₂S gas is purged from the sample and trapped in a zinc acetate solution. | To capture the gaseous H₂S and form a stable zinc sulfide (ZnS) precipitate, concentrating the analyte. nih.govgov.bc.ca |
| 3. Color Formation | The ZnS precipitate is reacted with N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic medium. | To form the intensely colored Methylene Blue dye, where the color intensity is directly proportional to the original sulfate concentration. gov.bc.ca |
| 4. Spectrophotometric Measurement | The absorbance of the Methylene Blue solution is measured at its maximum wavelength (around 664 nm). | To quantify the concentration of the dye, and therefore the original sulfate concentration, by comparing it to a calibration curve prepared with known standards. gov.bc.ca |
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Metal Ion Concentration
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful and widely used analytical technique for the determination of the concentration of metallic elements, including scandium, in various samples. The method is recognized for its efficiency in analyzing environmental and industrial samples for scandium content. researchgate.net
The fundamental principle of ICP-OES involves the introduction of a sample, typically in liquid form, into a high-temperature plasma source, usually argon-based. The plasma, which can reach temperatures of up to 10,000 K, desolvates, atomizes, and excites the atoms of the elements present in the sample. As these excited atoms and ions relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample.
For the analysis of scandium, specific emission lines are selected to minimize spectral interferences from other elements that may be present in the sample matrix. While ICP-OES is less susceptible to spectral interferences compared to Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), careful wavelength selection is still crucial for accurate quantification. researchgate.net To correct for variations in instrument performance and sample matrix effects, internal standards such as yttrium are often used. thermofisher.com
In some cases, particularly when dealing with low concentrations of scandium, a preconcentration step may be necessary to enhance the sensitivity and selectivity of the analysis. researchgate.net This can involve techniques such as solid-phase extraction using a chelating resin. For instance, an on-line preconcentration system using a knotted reactor can significantly improve the detection limit for scandium in aqueous samples. rsc.org Chemical vapor generation has also been explored as a method to introduce scandium into the plasma, which can offer enhanced sensitivity compared to conventional pneumatic nebulization. rsc.org
Typical Scandium Emission Wavelengths for ICP-OES Analysis:
| Wavelength (nm) | Type |
| 357.253 | Ion |
| 361.383 | Ion |
| 363.074 | Ion |
| 424.683 | Atom |
Spectrophotometric Methods using Chromogenic Agents
Spectrophotometric methods provide a cost-effective and accessible means for the determination of scandium concentration. These methods are based on the reaction of scandium ions with a specific organic ligand, known as a chromogenic agent, to form a colored complex. The intensity of the color, which is measured as absorbance at a specific wavelength, is proportional to the concentration of scandium in the sample.
A variety of chromogenic agents have been utilized for the spectrophotometric determination of scandium. The choice of reagent depends on factors such as sensitivity, selectivity, and the pH of the reaction medium. To enhance the sensitivity and selectivity of these methods, they are often combined with separation and preconcentration techniques. dss.go.th
One commonly used chromogenic agent is Arsenazo III . This reagent forms a colored complex with scandium, and the absorbance is typically measured at around 676 nm. rsc.org The method can be made more robust by incorporating a flow injection analysis system with on-line preconcentration. For example, scandium can be preconcentrated on a minicolumn packed with a resin impregnated with a chelating agent before being eluted and mixed with Arsenazo III for spectrophotometric detection. researchgate.net
Another widely used chromogenic agent is Xylenol Orange . It forms a red complex with scandium, and the resulting solution is measured spectrophotometrically. dss.go.thwikipedia.org Similar to other spectrophotometric methods, selectivity can be an issue, and separation steps may be required to eliminate interferences from other metal ions. dss.go.th
Chlorophosphonazo III is another highly sensitive chromogenic reagent for the spectrophotometric determination of scandium. sigmaaldrich.comscbt.com It forms a stable complex with scandium, and the absorbance is measured at a wavelength determined by the specific complex formed.
The table below summarizes key properties of some chromogenic agents used for the spectrophotometric determination of scandium.
Selected Chromogenic Agents for Scandium Determination:
| Chromogenic Agent | Wavelength of Maximum Absorbance (λmax) of Sc Complex (nm) |
| Arsenazo III | ~676 rsc.org |
| Xylenol Orange | Not specified in the provided context |
| Chlorophosphonazo III | 620 and 680 sigmaaldrich.com |
| Alizarin Red S | Not specified in the provided context rsc.orgosti.gov |
Thermodynamic and Kinetic Investigations of Scandium Sulfate Systems
Thermodynamic Stability Studies
Thermodynamics governs the feasibility and stability of chemical systems. For scandium sulfate (B86663), these studies focus on the relative stability of its different forms and the energy changes associated with its chemical reactions.
Relative Thermodynamic Stability of Polymorphs
Polymorphs are different crystalline structures of the same compound. These structures can have distinct physical and chemical properties, including solubility and stability. The thermodynamically most stable polymorph is the one with the lowest Gibbs free energy under a given set of conditions. Metastable forms, while less stable, can exist but may convert to the more stable form over time.
Gibbs Free Energy Calculations for Reaction Pathways
The Gibbs free energy change (ΔG) of a reaction is a key thermodynamic parameter that indicates whether a reaction will be spontaneous. A negative ΔG signifies a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction under given conditions. The calculation, given by the equation ΔG = ΔH - TΔS (where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change), is fundamental to predicting the feasibility of reaction pathways involving scandium sulfate.
While specific Gibbs free energy calculations for the formation of this compound or its various reaction pathways are not extensively tabulated, thermodynamic analysis is crucial in the context of scandium extraction. researchgate.net For instance, in the sulfation of scandium-bearing minerals, calculating the ΔG for the reaction between scandium oxide (Sc₂O₃) and sulfuric acid (H₂SO₄) helps determine the temperature and acid concentration needed to favorably form soluble this compound.
Reaction Kinetics
Reaction kinetics is the study of chemical reaction rates. This is particularly important in hydrometallurgical processes, where optimizing the speed of extraction and separation is key to economic viability.
This compound Hydrolysis Rate Determination
In aqueous solutions, the scandium(III) ion derived from the dissolution of this compound undergoes hydrolysis, reacting with water to form various hydroxo-complexes. The extent and nature of these species depend on factors like pH and temperature. In sulfate-rich solutions, scandium predominantly forms stable anionic complexes, such as [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻. mdpi.com While the thermodynamics and equilibrium of these hydrolysis and complexation reactions are studied, specific research determining the kinetic rate constants for the hydrolysis of this compound was not identified in the available literature.
Scandium Leaching Kinetics from Ores and Residues
The formation of this compound via the leaching of scandium-bearing materials with sulfuric acid is a critical step in its extraction. Kinetic studies of this process are vital for process design and optimization. Research shows that parameters such as sulfuric acid concentration, temperature, particle size, and liquid-to-solid ratio significantly influence the rate of scandium extraction. journalssystem.com
Investigations into leaching scandium from sources like anatase ore have determined that temperature and sulfuric acid concentration are the most critical factors affecting the leaching rate. journalssystem.com For example, one study determined the apparent activation energy for scandium leaching from anatase to be 42.21 kJ·mol⁻¹, indicating that the process is controlled by the chemical reaction at the mineral surface. journalssystem.com Another study on scandium leaching from desilicated coal fly ash found an activation energy of 33.51 kJ·mol⁻¹, suggesting a strong influence of diffusion on the reaction rate. mdpi.com
| Source Material | Leaching Agent | Apparent Activation Energy (Ea) | Controlling Mechanism |
|---|---|---|---|
| Rich Scandium Anatase | Sulfuric Acid (H₂SO₄) | 42.21 kJ·mol⁻¹ | Chemical Reaction Control journalssystem.com |
| Desilicated Coal Fly Ash | Hydrochloric Acid (HCl) | 33.51 kJ·mol⁻¹ | Diffusion Control mdpi.com |
Shrinking-Core Model Application
Studies have confirmed that the kinetics of scandium leaching with sulfuric acid conform to the shrinking-core model. journalssystem.com The rate-limiting step can shift depending on the reaction conditions. For instance, in the leaching of scandium from anatase, the process transitions from being controlled by the surface chemical reaction to being controlled by internal diffusion as the concentration of sulfuric acid increases. journalssystem.com The determination of the activation energy helps to identify this controlling step; values below 20 kJ·mol⁻¹ typically suggest diffusion control, whereas higher values (e.g., >40 kJ·mol⁻¹) indicate chemical reaction control. mdpi.com
| Parameter | Effect on Leaching Rate | Controlling Step Implication |
|---|---|---|
| Increasing Temperature | Increases Rate | Provides energy to overcome the activation energy barrier of the chemical reaction. journalssystem.com |
| Increasing Acid Concentration | Increases Rate | Can shift control from chemical reaction to internal diffusion as the reaction surface becomes saturated with reactant. journalssystem.com |
| Decreasing Particle Size | Increases Rate | Increases the available surface area for the chemical reaction to occur. journalssystem.com |
| Increasing Stirring Speed | Increases Rate (up to a point) | Reduces the thickness of the liquid film, enhancing external mass transfer. A plateau suggests the process is not controlled by film diffusion. journalssystem.com |
Apparent Reaction Order and Activation Energy Determination
Detailed experimental data concerning the apparent reaction order and activation energy specifically for the dissolution or formation of this compound in aqueous systems is not extensively available in the reviewed literature. The kinetics of scandium recovery processes from sulfate media are often analyzed through sorption dynamics, which are described by models such as the pseudo-second-order model, rather than classical reaction order and activation energy determinations. nih.govicsoba.orgresearchgate.net The pseudo-second-order model suggests that the rate-limiting step may be chemisorption, involving physicochemical interactions between the scandium ions and the adsorbent. researchgate.net
Adsorption and Sorption Thermodynamics and Kinetics
The recovery of scandium from sulfate solutions, a common medium in hydrometallurgical processing, is frequently achieved through adsorption or ion-exchange methods. icsoba.orgmdpi.com Understanding the thermodynamics and kinetics of these processes is crucial for optimizing scandium separation and purification.
Adsorption isotherms are essential for describing the equilibrium relationship between the concentration of scandium in the solution and the amount of scandium adsorbed onto a solid phase at a constant temperature. The Langmuir, Freundlich, and Temkin models are commonly used to analyze these equilibrium data. icsoba.orgmdpi.com
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govwikipedia.org It is often indicative of a chemisorption process. mdpi.com Studies on scandium recovery from sulfate solutions using chelating resins have shown that the experimental data fits the Langmuir model well, suggesting monolayer adsorption. icsoba.orgmdpi.com
The Freundlich isotherm is an empirical model that describes non-homogeneous, multilayer adsorption. nih.govmdpi.com It suggests that the most potent adsorption sites are occupied first. nih.gov This model has also been successfully applied to scandium sorption, indicating the complexity of the adsorption process. icsoba.org
The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. chempedia.infoyoutube.comscience.gov
Research on the sorption of scandium from simulated sulfuric acid solutions onto the chelating resin Puromet MTS9580 demonstrated that the Langmuir isotherm model provided the best fit to the experimental data, with a high coefficient of determination (R²). icsoba.orgmdpi.com This indicates that the adsorption process is likely homogeneous monolayer adsorption. nih.gov
| Isotherm Model | Parameter | Value | Coefficient of Determination (R²) |
|---|---|---|---|
| Langmuir | qmax (mg/g) | 8.576 | 0.983 |
| KL (L/mg) | 1.559 | ||
| Freundlich | KF ((mg/g)(L/mg)1/n) | 4.551 | 0.966 |
| n | 3.584 | ||
| Temkin | AT (L/g) | 16.516 | 0.893 |
| bT (J/mol) | 1015.9 |
Kinetic models are employed to understand the rate of scandium uptake by an adsorbent and to identify the rate-controlling steps of the sorption process.
The Thomas model is a common model used to describe the dynamics of fixed-bed adsorption columns. researchgate.netrmiq.org It assumes that the process follows Langmuir adsorption-desorption kinetics without axial dispersion and that the rate is controlled by second-order reversible reaction kinetics. mdpi.comsemanticscholar.org In studies of dynamic scandium adsorption from simulated sulfate solutions, the breakthrough data fit well with the Thomas model. icsoba.orgmdpi.com
| Flow Rate (mL/min) | Thomas Rate Constant (kTh) (mL/(min·mg)) | Maximum Adsorption Capacity (q0) (mg/mL) | Coefficient of Determination (R²) |
|---|---|---|---|
| 2.5 | 0.015 | 7.013 | 0.993 |
| 5.0 | 0.021 | 6.751 | 0.985 |
| 7.5 | 0.035 | 6.329 | 0.978 |
Equilibrium Constants for Complexation and Extraction
In sulfate media, scandium(III) ions form stable anionic complexes, such as [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻, particularly in the pH range of 1.6–6.0. mdpi.com The formation of these complexes is a key factor in the design of separation processes like solvent extraction and ion exchange. mdpi.com
Solvent extraction studies using amic acid extractants have been conducted to separate and recover scandium from sulfate solutions. acs.org The extraction equilibrium can be described by the reaction where one Sc(III) ion, present as the [Sc(SO₄)₂]⁻ complex, is extracted into the organic phase with three extractant molecules. acs.org The equilibrium constants for this extraction process have been determined. acs.org
| Extractant | Equilibrium Constant (Kex) ((mol·dm⁻³)0.5) |
|---|---|
| N-[bis(2-ethylhexyl)carbamothioyl]acetamide (D2EHAG) | 4.87 |
| N-[bis(2-ethylhexyl)carbamothioyl]formamide (D2EHAF) | 9.99 |
Furthermore, published formation constants for Sc³⁺-sulfate complexes at ambient temperature have been compiled, although values can differ significantly between studies. datapdf.commendeley.com These constants are crucial for understanding the speciation of scandium in sulfate-containing aqueous solutions. datapdf.com
Separation and Recovery Research of Scandium from Sulfate Media
Solvent Extraction Methodologies
Solvent extraction is a widely employed hydrometallurgical technique for the recovery and purification of scandium from leachates. nih.gov The process involves contacting the aqueous solution containing scandium with an immiscible organic phase, which selectively extracts the scandium ions. The choice of extractant and operating conditions is crucial for achieving high efficiency and selectivity.
The mechanism by which scandium is extracted from sulfate (B86663) media depends significantly on the acidity of the aqueous phase and the type of extractant used. nih.gov
Cation Exchange: At low acidities, acidic extractants, such as organophosphorus acids, operate primarily through a cation exchange mechanism. In this process, protons from the extractant molecule are exchanged for scandium ions in the aqueous solution to form a metal-organic complex that is soluble in the organic phase. nih.govtandfonline.com For example, with Di-(2-ethylhexyl) phosphoric acid (D2EHPA), the extraction of Sc(III) occurs via cation exchange between the proton of the phosphoric group and the scandium ion. tandfonline.com
Solvation: At high acidities, the extraction mechanism can shift to solvation. nih.gov In this scenario, neutral scandium complexes or scandium-sulfate anionic complexes, such as [Sc(SO₄)₂]⁻, are extracted into the organic phase by the extractant, which acts as a solvating agent. nih.govresearchgate.net This has been observed with extractants like Cyanex 272 in sulfuric acid concentrations above 1.5 mol/L, where the extracted species is HSc(SO₄)₂·3HE. nih.gov Neutral organophosphorus compounds, like tri-n-butyl phosphate (B84403) (TBP) and tri-n-octylphosphine oxide (TOPO), also extract scandium via a solvation mechanism. nih.gov
The extraction of Sc(III) with the amic acid extractants D2EHAG and D2EHAF (represented as HR) from sulfate media follows the stoichiometric equation: Sc(SO₄)₂⁻ₐ + 1.5(HR)₂ₒᵣ ⇄ Sc(SO₄)R(HR)₂ₒᵣ + H⁺ₐ + SO₄²⁻ₐ nih.govacs.orgnih.gov
This equation indicates a mixed mechanism involving both ion exchange (release of H⁺) and solvation of the scandium sulfate complex.
Traditional extractants often face challenges such as difficulty in stripping scandium or a lack of selectivity. nih.gov This has spurred research into novel extractants. Among these, amic acid extractants have shown significant promise for scandium recovery from sulfate solutions. nih.govacs.org
Two such novel extractants are N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) and N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF). nih.gov Studies have demonstrated that these compounds can quantitatively extract Sc(III) from sulfate solutions at around pH 2. acs.orgnih.gov The extraction equilibrium constants (Kex) were determined to be 4.87 (mol dm⁻³)⁰.⁵ for D2EHAG and 9.99 (mol dm⁻³)⁰.⁵ for D2EHAF, respectively. nih.govacs.org The stoichiometry of the extracted complex was found to be 1:3 (Sc(III) to extractant), with the scandium ion being extracted as a [Sc(SO₄)₂]⁻ complex along with three extractant molecules. nih.gov
A key advantage of D2EHAG and D2EHAF is the relative ease with which the extracted scandium can be stripped, a significant improvement over some conventional extractants. nih.govacs.org
The economic viability of scandium recovery is highly dependent on the selectivity of the extraction process, as scandium-bearing liquors often contain numerous other metal ions. nih.gov The amic acid extractants D2EHAG and D2EHAF have demonstrated high selectivity for Sc(III) over many common transition metal ions in acidic sulfate media (pH 0–3). tandfonline.comacs.org
Scandium(III) can be effectively separated from Ni(II), Al(III), Co(II), Mn(II), Cr(III), Ca(II), and Mg(II). nih.govacs.org For instance, at pH 2, while Sc(III) is quantitatively extracted, the extraction of Al(III), Co(II), Mn(II), Cr(III), Ca(II), and Mg(II) is less than 10%. nih.govacs.org Similarly, over 80% of Sc(III) can be extracted at pH 1.5, while Ni(II) extraction remains below 10%. nih.govacs.org
However, separating scandium from iron(III) proves to be challenging, as Fe(III) exhibits similar extraction behavior to Sc(III) under the same conditions, with up to 99% of Fe(III) being co-extracted at pH 2. nih.govacs.org Despite this, kinetic separation may be possible using membrane-based systems. nih.gov Using a polymer inclusion membrane (PIM) with D2EHAF, the initial flux for Sc(III) was found to be about two times higher than that for Fe(III), allowing for partial kinetic separation. acs.orgnih.gov
| Co-existing Ion | Extraction % at pH 2 (approx.) | Separation Potential |
|---|---|---|
| Sc(III) | Quantitative (>99%) | - |
| Fe(III) | ~99% | Low (Thermodynamic), Partial (Kinetic) |
| Ni(II) | <10% (at pH 1.5) | High |
| Al(III) | <10% | High |
| Co(II) | <10% | High |
| Mg(II) | <10% | High |
An effective stripping stage is essential for recovering scandium from the loaded organic phase and regenerating the extractant for reuse. The choice of stripping agent and its concentration is critical.
For the novel amic acid extractants D2EHAG and D2EHAF, sulfuric acid (H₂SO₄) has proven to be an effective stripping agent. Over 90% of Sc(III) can be stripped from both D2EHAG and D2EHAF using a 0.5 mol dm⁻³ H₂SO₄ solution. acs.org This contrasts sharply with D2EHPA, from which stripping scandium with the same concentration of sulfuric acid is unsuccessful. acs.org
Other reagents have also been investigated for stripping scandium from various extractants.
Sodium Hydroxide (B78521) (NaOH): Strong alkaline solutions can be used to strip scandium. For D2EHPA, stripping efficiency increased from 22.2% to 99.95% as NaOH concentration rose from 0.1 to 2.5 M. researchgate.net
Sodium Fluoride (B91410) (NaF): A 2 mol/L NaF solution can completely strip scandium from D2EHPA (P204) by precipitating it as ScF₃. nih.gov
Hydrochloric Acid (HCl): For the extractant Versatic 10, complete stripping of scandium was achieved using a 3M HCl solution. matec-conferences.org
| Extractant | Stripping Reagent | Concentration | Stripping Efficiency |
|---|---|---|---|
| D2EHAG | H₂SO₄ | 0.5 mol dm⁻³ | >90% |
| D2EHAF | H₂SO₄ | 0.5 mol dm⁻³ | >90% |
| D2EHPA | H₂SO₄ | 0.5 mol dm⁻³ | Unsuccessful |
| D2EHPA | H₂SO₄ | 5 mol/L | ~5% |
| D2EHPA | NaOH | 2.5 M | 99.95% |
| Versatic 10 | HCl | 3 M | 100% |
The performance of novel extractants is often benchmarked against established industrial extractants like D2EHPA, Versatic 10, and TOPO. nih.govacs.org
D2EHPA (Di-(2-ethylhexyl) phosphoric acid): This is a highly effective and widely used acidic extractant for scandium, capable of quantitative extraction even at very low pH (<0.5). tandfonline.comacs.org However, its major drawback is the extreme difficulty in stripping the extracted scandium, often requiring very high concentrations of acids or the use of strong alkaline solutions. nih.govacs.org
Versatic 10 (a carboxylic acid): This extractant shows poor extraction ability for scandium at low pH. Below pH 3, only about 6-23% of Sc(III) is extracted. acs.org While stripping is more manageable than with D2EHPA, its weak affinity for scandium in acidic conditions limits its application. tandfonline.comacs.org
TOPO (Tri-n-octylphosphine oxide): As a solvating extractant, TOPO also exhibits poor extraction performance for scandium at pH values below 3. acs.org
D2EHAG and D2EHAF (Amic acids): These novel extractants offer a superior balance of properties. They achieve quantitative scandium extraction at a moderately acidic pH of around 2 and, crucially, allow for easy and efficient stripping with dilute sulfuric acid (0.5 M). nih.govacs.org This combination of high extraction efficiency and easy stripping makes them more suitable for a sustainable and efficient scandium recovery process compared to the aforementioned conventional extractants. acs.orgacs.org
Ion Exchange Resins and Sorption Processes
Ion exchange and sorption processes represent an alternative or complementary method to solvent extraction for recovering scandium from sulfate solutions, particularly from dilute or complex streams. mdpi.compreprints.org These methods utilize solid resin materials with functional groups that selectively bind to target ions.
Research has focused on chelating ion-exchange resins, which can offer high selectivity for scandium. One such resin is Puromet MTS9580, which features phosphonate (B1237965) functional groups on a polystyrene-divinylbenzene matrix. mdpi.compreprints.org This type of resin is selective for scandium and heavy rare earth elements over common impurities like Al(III) and Fe(III). mdpi.compreprints.org
In sulfate media, scandium predominantly forms anionic complexes like [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻, especially in the pH range of 1.6 to 6.0. mdpi.com The behavior of these complexes is key to the separation strategy. The stability of the this compound complexes is significantly higher than that of other rare earth elements, which facilitates its separation. mdpi.com
Studies using Puromet MTS9580 on a simulated sulfate solution showed that the sorption process could be effectively described by the Langmuir isotherm model, indicating a monolayer adsorption of scandium onto the resin surface. researchgate.net In dynamic column experiments with a pregnant leach solution, the resin showed a scandium capacity of over 3.8 mg/mL. researchgate.net
A crucial aspect of the process is the selective elution (desorption) of scandium from the loaded resin. A sodium bicarbonate (NaHCO₃) solution (200 g/L) has been shown to be an effective eluent, achieving over 98% scandium desorption within 1.5 hours. researchgate.net This step also provides further purification, as the concentration of co-sorbed impurities like magnesium and titanium in the eluate was found to be significantly lower than that of scandium. mdpi.compreprints.org For example, after 1.5 hours of desorption, the eluate contained up to 562 mg/L of scandium, while the magnesium concentration was below 190 mg/L, despite the initial solution having a magnesium concentration 1000 times higher than scandium. mdpi.compreprints.org
Application of Chelating Ion Exchange Resins (e.g., Puromet MTS9580, Purolite C100Na)
Chelating ion exchange resins are highly effective in the selective recovery of scandium from complex sulfate solutions. These resins possess functional groups that form stable complexes with scandium ions, facilitating their separation from other elements.
Puromet MTS9580 , a chelating resin with phosphonate functional groups within a polystyrene-divinylbenzene matrix, has demonstrated a significant selectivity for scandium. mdpi.comnih.gov This selectivity is particularly advantageous in separating scandium from common impurities like aluminum (Al) and iron (Fe). mdpi.comnih.gov Research has shown that Puromet MTS9580 can effectively adsorb scandium from both strongly acidic solutions (0.5–1.0 M) and more dilute solutions at a pH greater than 3. mdpi.com However, the adsorption capacity for scandium on such chelating resins can be influenced by the sulfate concentration, as the formation of anionic sulfate complexes of scandium can reduce its uptake by the resin. mdpi.com
Purolite C100Na , a strong acid gel-type cation exchange resin, has also been studied for the adsorption of scandium. While not a chelating resin in the same category as MTS9580, its sulfonic acid functional groups enable the exchange of scandium ions from aqueous solutions. purolite.comstam.ir Studies involving Purolite C100Na have demonstrated its capability to adsorb scandium, with research focusing on both single and bi-component systems containing yttrium. The presence of competing ions, such as yttrium, can decrease the adsorption capacity for scandium due to competition for the active sites on the resin.
| Resin | Functional Group | Matrix | Selectivity Noted For | Reference |
|---|---|---|---|---|
| Puromet MTS9580 | Phosphonates | Polystyrene-divinylbenzene | Scandium, HREEs over Al(III) and Fe(III) | mdpi.comnih.gov |
| Purolite C100Na | Sulfonic Acid | Polystyrene crosslinked with divinylbenzene | General Cation Exchange | purolite.comstam.ir |
Sorption Equilibrium and Kinetics from Acidic Sulfate Solutions
Understanding the sorption equilibrium and kinetics is fundamental to optimizing the separation process of scandium from acidic sulfate solutions.
The sorption equilibrium of scandium on Puromet MTS9580 has been effectively described by the Langmuir isotherm model, which suggests a chemisorption process where a monolayer of scandium ions forms on the resin surface. mdpi.compurolite.com The Freundlich and Temkin isotherm models have also been used to analyze the static sorption data. mdpi.compurolite.com For Purolite C100Na, the Freundlich isotherm was found to be suitable for describing the adsorption of scandium from solutions containing only scandium, while the Langmuir-Freundlich isotherm better defined the adsorption in a combined scandium-yttrium system.
The kinetics of scandium adsorption on Purolite C100Na, both individually and in the presence of yttrium, has been shown to follow a pseudo-second-order kinetic model. This indicates that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. Dynamic adsorption experiments with Puromet MTS9580 have been analyzed using the Thomas model and the modified dose-response model, which are instrumental in evaluating the performance of the resin in a column setting. preprints.orgresearchgate.net
| Resin | Equilibrium Isotherm Model(s) | Kinetic Model(s) | Reference |
|---|---|---|---|
| Puromet MTS9580 | Langmuir, Freundlich, Temkin | Thomas, Modified Dose-Response | mdpi.compurolite.compreprints.orgresearchgate.net |
| Purolite C100Na | Freundlich, Langmuir-Freundlich | Pseudo-second-order |
Investigation of Remote Interaction Effect in Interpolymer Systems
A novel approach to enhance the sorption of scandium involves the use of interpolymer systems where a "remote interaction effect" is observed. This phenomenon occurs when two different polymers, without direct contact, mutually activate each other in a solution, leading to a highly ionized state and improved sorption properties. stam.irresearchgate.net
Research on interpolymer systems, such as those composed of polyacrylic acid (hPAA) and poly-4-vinylpyridine (hP4VP), has shown a significant increase in the sorption of scandium ions compared to the individual polymers. stam.ir The maximum sorption of scandium was observed at specific molar ratios of the two polymers, for instance, at a 50% hPAA: 50% hP4VP ratio. stam.ir Similarly, the interpolymer system of "Lewatit CNP LF:AV-17-8" exhibited a substantial increase in sorption activity towards scandium ions. researchgate.net This mutual activation leads to conformational changes in the polymers, creating more favorable conditions for scandium sorption. stam.ir
Impact of Ionic Radii on Sorption Dynamics
The ionic radius of the target ion plays a crucial role in the sorption dynamics within interpolymer systems. A comparative study on the sorption of neodymium and scandium ions using the Amberlite IR120 and AB-17-8 interpolymer system revealed that the ionic radius influences the sorption process.
The sorption of neodymium ions was found to be higher than that of scandium ions in this particular system. This difference is attributed to the better conformational match between the activated ion exchangers' internode links and the size of the hydrated neodymium ions in the aqueous medium. The sorption of both neodymium and scandium ions leads to structural changes in the anion exchange resin (AB-17-8), as observed through FTIR spectra.
Membrane Transport Systems
Membrane-based separation techniques, particularly Polymer Inclusion Membranes (PIMs), offer a promising and environmentally friendly alternative to solvent extraction for the recovery of scandium from sulfate solutions. nih.gov
Polymer Inclusion Membranes (PIMs) for Scandium Transport
PIMs are a type of liquid membrane where an extractant (carrier) is embedded within a polymer matrix. For the transport of scandium from sulfate media, amic acid extractants such as N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF) have been effectively used as carriers within the PIM. These membranes can quantitatively transport scandium(III) from a feed solution into a receiving solution, typically a sulfuric acid solution.
Flux Values and Separation Efficiencies through Membranes
The performance of PIMs is evaluated based on flux values and separation efficiencies. In a study using a PIM containing D2EHAF as the carrier, the initial flux value for scandium(III) was found to be 1.9 × 10⁻⁷ mol m⁻² s⁻¹. nih.gov This was significantly higher than the flux for iron(III), which was 9.3 × 10⁻⁸ mol m⁻² s⁻¹. nih.gov
These membranes have demonstrated high separation efficiency for scandium from various other metals. Scandium(III) was completely separated from nickel(II), aluminum(III), cobalt(II), manganese(II), chromium(III), calcium(II), and magnesium(II). nih.gov A kinetic separation from iron(III) was also achieved. nih.gov
Leaching and Roasting Processes
The extraction of scandium from various primary and secondary resources, particularly within a sulfate medium, is predominantly achieved through hydrometallurgical routes involving leaching and roasting processes. These methods aim to selectively dissolve scandium into an aqueous solution, from which it can be further purified and recovered.
Sulfuric Acid Leaching for Scandium Extraction from Ores and Residues (e.g., Anatase, Bauxite (B576324) Residue)
Direct acidic leaching using sulfuric acid is a common method for extracting scandium from a variety of materials, including primary ores like anatase and industrial residues such as bauxite residue (red mud). icsoba.org Sulfuric acid is often preferred due to its effectiveness, lower cost, and reduced environmental impact compared to other mineral acids like nitric acid. preprints.org
Anatase Ore: Research into scandium extraction from refractory anatase ore has demonstrated the efficacy of a two-stage countercurrent leaching process with sulfuric acid. journalssystem.comjournalssystem.comicm.edu.pl In one study, this method achieved a scandium leaching rate of 96.98%. journalssystem.comjournalssystem.comicm.edu.pl The initial stage involved leaching with a 6 mol/L H₂SO₄ concentration at 100°C, followed by a second stage with a more concentrated 11 mol/L H₂SO₄ solution at 150°C. journalssystem.comjournalssystem.com
Bauxite Residue: Bauxite residue, a byproduct of alumina (B75360) production, is a significant secondary resource for scandium. preprints.orgmdpi.com High-pressure acid leaching (HPAL) with sulfuric acid has been shown to be effective. nih.gov Studies have achieved scandium extraction rates of over 90% under optimized conditions. nih.gov However, direct acid leaching can also lead to the co-dissolution of other elements like iron and aluminum, necessitating selective recovery processes downstream. nih.gov To mitigate this, process parameters are often optimized for selectivity. For instance, a pilot plant campaign successfully used sulfuric acid at high pulp densities to control the leaching of impurities like iron and titanium, achieving an average scandium extraction of 20.5% while keeping iron and titanium extraction below 0.2%. mdpi.com
Table 1: Sulfuric Acid Leaching Conditions for Scandium Extraction
| Feed Material | Leaching Method | Key Parameters | Scandium Extraction Rate | Reference |
|---|
Sulfation Roasting-Assisted Water Leaching
Sulfation roasting followed by water leaching is a highly selective method for extracting scandium. This process involves heating the ore or residue with a sulfating agent, such as concentrated sulfuric acid or ammonium (B1175870) sulfate, to convert the metal oxides into water-soluble metal sulfates. researchgate.netresearchgate.netresearchgate.net
During the roasting process, metal oxides in the feed material are transformed into their respective sulfates. researchgate.netresearchgate.net A key advantage of this method is the ability to selectively decompose the sulfates of major impurity elements, such as iron and aluminum, back into insoluble oxides by controlling the roasting temperature. researchgate.netresearchgate.net The sulfates of titanium, iron (III), and aluminum begin to decompose at temperatures of 544°C, 683°C, and 716.6°C, respectively, while this compound remains stable up to around 850°C. researchgate.netresearchgate.net
This thermal decomposition allows for the selective leaching of scandium with water in the subsequent step, leaving the major impurities in the solid residue. Research has shown that this combined process can recover approximately 90% of scandium from bauxite residue. researchgate.netresearchgate.net Similarly, for limonitic laterite ores, this method achieved a scandium extraction of 81.15% while co-extracting only 0.37% of iron. researchgate.net
Table 2: Optimal Conditions for Sulfation Roasting-Water Leaching of Scandium
| Feed Material | Roasting Conditions | Leaching Conditions | Scandium Leaching Rate | Reference |
|---|---|---|---|---|
| Bauxite Residue | 850°C, 60 min, H₂SO₄/residue ratio of 1 ml/g | 60°C, 40 min, liquid/solid ratio of 8:1 ml/g | ~90% | researchgate.netresearchgate.net |
| Limonitic Laterites | 600°C, 2 h, H₂SO₄/laterite ratio of 1/4 ml/g | 30°C, 1 h, liquid/solid ratio of 4:1 ml/g | 81.15% | researchgate.net |
Optimization of Leaching Parameters
The efficiency and selectivity of scandium leaching are heavily influenced by several key parameters. The optimization of these factors is crucial for maximizing scandium recovery while minimizing the dissolution of impurities and reducing operational costs. mdpi.com
Acid Concentration: Sulfuric acid concentration is a critical factor affecting the scandium leaching rate. journalssystem.comicm.edu.pl Increasing the acid concentration generally enhances scandium extraction. journalssystem.com However, very high concentrations can also increase the co-extraction of impurities like iron. icsoba.org The optimal concentration often represents a balance between recovery and selectivity. For bauxite residue, studies have explored concentrations ranging from 0.5 M to 6 M. preprints.orgnih.gov
Temperature: Leaching temperature significantly impacts the reaction kinetics. journalssystem.comicm.edu.pl Higher temperatures can increase the activation energy between molecules, accelerating the leaching process. researchgate.net For example, increasing the temperature from 50°C to 80°C was found to significantly improve scandium leaching efficiency. researchgate.net However, elevated temperatures can also promote the dissolution of iron, thereby reducing selectivity. mdpi.comresearchgate.net Optimal temperatures reported in various studies range from ambient conditions up to 240°C in high-pressure systems. nih.govmdpi.com
Stirring: Agitation during leaching is important for ensuring adequate contact between the acid and the solid particles, thereby improving mass transfer. Studies often employ constant and controlled stirring speeds, for example, 300 rpm or 600 rpm, to maintain homogeneity in the reaction vessel. journalssystem.compreprints.org
Table 3: Investigated Ranges of Key Leaching Parameters for Scandium
| Parameter | Investigated Range/Values | Feed Material | Reference |
|---|---|---|---|
| Acid Concentration | 0.5 M - 11 M H₂SO₄ | Bauxite Residue, Anatase | journalssystem.comnih.gov |
| Temperature | Ambient - 240°C | Bauxite Residue | nih.govmdpi.com |
| Liquid-Solid Ratio | 3:1 - 8:1 (ml/g) | Anatase, Bauxite Residue | journalssystem.comresearchgate.net |
| Leaching Time | 10 min - 7 hours | Bauxite Residue, Anatase | journalssystem.compreprints.orgmdpi.com |
Computational and Theoretical Studies on Scandium Sulfate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of scandium-containing materials. It allows for the detailed analysis of coordination environments, electronic structure, and vibrational modes, providing a fundamental understanding of scandium sulfate's chemistry.
DFT calculations are instrumental in predicting the preferred coordination environment of the scandium(III) ion. In various scandium complexes, including those related to sulfate (B86663) systems, an octahedral (O_h) coordination geometry is frequently predicted and observed. ajol.inforesearchgate.netrsc.org For instance, in the crystal structure of ammonium (B1175870) this compound, (NH₄)₃Sc(SO₄)₃, DFT studies confirm a structure composed of infinite columns formed from ScO₆ and SO₄ polyhedra, indicating an octahedral arrangement of oxygen atoms around the scandium center. rsc.org Similarly, calculations for scandium(III) complexed with sulfa drugs predict an octahedral geometry. ajol.inforesearchgate.net In more complex systems, such as scandium-doped gibbsite, DFT calculations have successfully reproduced the distorted octahedral coordination environment of scandium when it substitutes for aluminum, a finding corroborated by ⁴⁵Sc solid-state NMR spectroscopy. osti.gov The typical Sc-O bond length in an octahedral environment is computationally and experimentally found to be in the range of approximately 2.08 to 2.18 Å. rsc.orgresearchgate.netberkeley.edu
Theoretical calculations are crucial for interpreting complex solid-state Nuclear Magnetic Resonance (NMR) spectra. For quadrupolar nuclei like ⁴⁵Sc, DFT-based methods are employed to compute key NMR parameters, including the isotropic chemical shift (δ_iso), the quadrupolar coupling constant (χ), and the asymmetry parameter (η). nih.govresearchgate.net
The Projector-Augmented Wave (PAW) and Gauge-Including Projector Augmented Wave (GIPAW) methods are particularly effective for these calculations in periodic solids. nih.govresearchgate.netresearchgate.netsolidstatenmr.org.uk In a study of this compound pentahydrate (Sc₂(SO₄)₃·5H₂O), which has three distinct scandium sites, DFT calculations using the PAW and GIPAW approaches were essential for assigning the experimentally observed ⁴⁵Sc NMR signals to their specific crystallographic positions. nih.govresearchgate.net This combined experimental and computational approach demonstrates the necessity of using an energy-optimized crystal structure for the accurate computation of NMR parameters. nih.govresearchgate.net
The following table presents the experimentally determined and DFT-assigned NMR parameters for the three scandium sites in this compound pentahydrate. nih.govresearchgate.net
| Site Designation | Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupolar Coupling Constant (χ) (MHz) | Asymmetry Parameter (η) | Crystallographic Site Assignment |
| (a) | -15.5 ± 0.5 | 5.60 ± 0.10 | 0.06 ± 0.05 | Sc(2) |
| (b) | -12.9 ± 0.5 | 4.50 ± 0.10 | 1.00 ± 0.00 | Sc(3) |
| (c) | -4.7 ± 0.2 | 4.55 ± 0.05 | 0.50 ± 0.02 | Sc(1) |
Table generated from data in sources nih.govresearchgate.net.
DFT calculations are widely used to evaluate the electronic properties of materials, including the prediction of band gaps, which is critical for applications in semiconductors. For this compound derivatives, these calculations have provided significant insights. For example, DFT studies on anhydrous complex ammonium this compound, (NH₄)₃Sc(SO₄)₃, and its polytypic modifications, such as NH₄Sc(SO₄)₂, confirm their status as wide band-gap materials. rsc.orgresearchgate.net These theoretical predictions are vital for understanding their potential use in electronic and optical devices. While not this compound, related studies on scandium fluoride (B91410) (ScF₃) polymorphs further illustrate the power of DFT to predict a range of electronic behaviors, from wide-band-gap insulators with gaps exceeding 6 eV to materials with much smaller band gaps around 2 eV. acs.orgnih.gov
The correlation between theoretically calculated vibrational spectra and experimental data from techniques like Infrared (IR) and Raman spectroscopy is a powerful method for structural validation. DFT calculations can predict the vibrational frequencies and intensities associated with specific molecular motions. For scandium complexes, calculated spectra have been compared with experimental IR data. ajol.inforesearchgate.net It is noted that discrepancies can arise due to the different phases of measurement (i.e., gas-phase calculations vs. solid-state experiments). ajol.inforesearchgate.net
In aqueous solutions of scandium perchlorate (B79767), the calculated vibrational frequency for the ScO₆ cluster was found to be about 12% lower than the experimental frequency. researchgate.net For certain scandium sulfates, the correct assignment of Sc-O stretching vibrations can be challenging as the absorption bands may overlap with the deformation modes of S-O vibrations in the experimental spectra. researchgate.net
DFT provides precise information on molecular geometry. Calculations on scandium(III) sulfa drug complexes have shown that bond lengths can either decrease or increase upon complexation with the scandium ion compared to the free ligand molecules. ajol.inforesearchgate.net The calculated bond angles in these complexes were consistent with the predicted octahedral geometry. ajol.inforesearchgate.net Similarly, simulations of a scandium-containing covalent organic framework yielded an average Sc–O bond length of 2.18 Å. berkeley.edu For this compound itself, EXAFS data combined with modeling gives an Sc-O bond length of 2.09 Å. kit.edu These computational results are crucial for validating and interpreting experimental structural data obtained from techniques like X-ray diffraction.
Thermodynamic Modeling of Chemical Processes
Thermodynamic modeling is essential for understanding and predicting the behavior of this compound in chemical processes, particularly in aqueous solutions relevant to hydrometallurgy and geochemistry. By using established thermodynamic data, such as stability constants, models can predict the speciation of scandium under various conditions of pH, temperature, and ligand concentration. uq.edu.augeoscienceworld.org
Modeling has shown that in sulfate media, scandium forms stable anionic complexes, primarily [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻, depending on the sulfate concentration. mdpi.comacs.org Speciation graphs derived from these models indicate that the [Sc(SO₄)₂]⁻ complex is the dominant form in solutions with higher sulfate concentrations. acs.org This information is critical for designing separation processes like solvent extraction or ion exchange, as the charge and nature of the scandium species dictate its interaction with extraction agents and resins. uq.edu.aumdpi.com Furthermore, thermodynamic modeling has been used to investigate the transport of scandium in hydrothermal fluids and to evaluate the conditions under which scandium minerals might precipitate from solution. geoscienceworld.org Kinetic and thermodynamic modeling of scandium adsorption from sulfate solutions has also indicated that the process is adversely affected by increases in temperature. ijcce.ac.ir
Kinetic Modeling of Complexation, Leaching, and Sorption
The recovery and separation of scandium from various sources, particularly in sulfate media, are complex processes governed by intricate kinetic mechanisms. Computational and theoretical studies, through kinetic modeling, provide essential insights into the rates and controlling steps of complexation, leaching, and sorption phenomena involving this compound.
Kinetic Modeling of Leaching
The kinetics of leaching scandium from ores using sulfuric acid have been investigated to optimize extraction efficiency. Studies on scandium-rich anatase ore have shown that the leaching process conforms to a shrinking-core model. icm.edu.pl This model is used to describe heterogeneous reactions where a solid particle reacts with a surrounding fluid.
Temperature is another critical parameter influencing the leaching kinetics. Studies have demonstrated that the sulfuric acid leaching of scandium is a reaction-controlled process, with a calculated apparent activation energy of 42.21 kJ·mol⁻¹. icm.edu.plbibliotekanauki.pl
Kinetic Modeling of Sorption
The sorption of scandium from sulfate solutions onto various ion-exchange resins is a crucial step in its purification and concentration. Kinetic modeling helps in understanding the adsorption mechanism and rate-controlling steps. The most commonly applied kinetic models are the pseudo-first-order and pseudo-second-order models.
The pseudo-second-order kinetic model has been found to be more suitable for describing the adsorption of scandium(III) and zirconium(IV) on trialkyl phosphine (B1218219) oxide-modified resins, which suggests that chemisorption is the predominant mechanism. nih.gov Similarly, the adsorption kinetics of Sc(III) onto a supported ionic liquid phase (SILP) from sulfate feed solutions also followed a pseudo-second-order model. rsc.orgrsc.org
Research on various chelating and solvent-impregnated resins has shown that kinetic data can be fitted to empirical models to establish adsorption behavior. tandfonline.com For instance, studies using the chelating resin Puromet MTS9580 to recover scandium from acidic sulfate solutions showed that the Thomas model effectively described the dynamic sorption process, assuming Langmuir kinetics and pore-diffusion control. icsoba.orgmdpi.com The kinetics of scandium sorption by the ampholyte Lewatit TP 260 were found to occur in a mixed-diffusion mode. researchgate.net
The activation energies for the adsorption of various trivalent metal ions onto an iminodiacetic acid chelating resin (Diaion™ CR11) from sulfuric acid solutions were calculated, following the order: Cr(III) > Fe(III) > Sc(III) > Al(III). jst.go.jp This indicates that the adsorption rate of Sc(III) is faster than that of Fe(III) and Cr(III) under certain conditions. jst.go.jp
Kinetic Modeling of Complexation and Extraction
The speciation of scandium in sulfate solutions is dominated by the formation of sulfate complexes, which significantly impacts the kinetics of extraction and sorption processes. Dielectric relaxation spectroscopy has identified the presence of both inner- and outer-sphere 1:1 [ScSO₄]⁺(aq) complexes. murdoch.edu.au In more concentrated solutions, higher-order inner-sphere complexes, potentially fac-[Sc(SO₄)₃(OH₂)₃]³⁻, are believed to be the major species present. murdoch.edu.au
The extraction of scandium from sulfate media using amic acid extractants like D2EHAG and D2EHAF involves the formation of a 1:3 complex between the this compound anion [Sc(SO₄)₂]⁻ and the extractant. acs.orgnih.gov While thermodynamic separation of Sc(III) and Fe(III) can be challenging, their extraction and stripping kinetics can differ significantly, enabling kinetic-based separation using techniques like polymer inclusion membranes (PIMs). nih.gov For a PIM containing D2EHAF, the initial flux for Sc(III) (1.9 × 10⁻⁷ mol m⁻² s⁻¹) was found to be about twice as high as that for Fe(III) (9.3 × 10⁻⁸ mol m⁻² s⁻¹), demonstrating the potential for kinetic separation. nih.gov
Advanced Applications and Functional Materials Research
Catalytic Applications
Scandium sulfate (B86663) and its solutions are noted for their use in petrochemical cracking and as catalysts in automotive applications. americanelements.comamericanelements.com The catalytic functions of scandium compounds, including the sulfate, are leveraged in the oil industry, where they can be used as tracers in cracking processes. echemi.com Scandium oxide, a related compound, is also utilized as a catalyst for petroleum refining cracking processes and in catalytic converters to reduce vehicle emissions. aemree.com
Scandium sulfate exhibits significant utility as a Lewis acid catalyst in various organic reactions. Scandium tris(dodecyl sulfate) (Sc(DS)₃), a derivative of this compound, has been effectively used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, producing β-amino alcohols with high yields and excellent enantioselectivities. organic-chemistry.org This reaction is notable for its use of water as an environmentally benign solvent. organic-chemistry.org The success of this catalysis in water is attributed to hydrophobic interactions. organic-chemistry.org
Further research has demonstrated that scandium tris(dodecyl sulfate) can be incorporated into nanosized metal-organic frameworks (NMOFs). rsc.org These BPVB-NMOF-Sc–DS catalysts have been shown to effectively catalyze asymmetric ring-opening reactions of epoxides in water, achieving high yields and enantioselectivities with a variety of nucleophiles. rsc.org The catalytic activity of scandium tris(dodecyl sulfate) has also been proven effective in Michael reactions of β-ketoesters with enones in water, outperforming its function in organic solvents. researchgate.net
Scandium(III) triflate, another scandium-based Lewis acid, has been used to catalyze the regioselective ring-opening of epoxides with both aromatic and aliphatic amines under solvent-free conditions, yielding β-amino alcohols. researchgate.net Chiral scandium-catalyzed enantioselective ring-opening of meso-epoxides has also been achieved with N-heterocycles, alcohols, and thiols in water. tandfonline.com Additionally, scandium-catalyzed hydroxymethylation of silyl (B83357) enolates with aqueous formaldehyde (B43269) has been accomplished in water without the need for an organic co-solvent, a reaction that can produce quaternary stereocenters with high yield and enantioselectivity. thieme-connect.com
Recent research has focused on the synthesis and characterization of scandium(III) complexes with various sulfa drugs, including sulfadimidine, sulfanilamide, sulfamethoxazole, and sulfadiazine. ajol.info These studies investigate the thermal, kinetic, morphological, and computational properties of the resulting complexes. ajol.inforesearchgate.net The synthesized solid complexes typically feature a 1:2 molar ratio of scandium(III) chloride to the sulfa drug. ajol.info Investigations into the bond lengths and angles of these complexes suggest an octahedral geometry for the Sc(III) ion. ajol.info These foundational studies on Sc(III)-sulfa drug complexes are crucial for their potential future applications in catalytic studies.
Optical and Electronic Materials
This compound is utilized in the production of specialized ceramics. samaterials.commyskinrecipes.com Its properties make it a valuable component in creating advanced ceramic materials for various high-tech applications. samaterials.com Scandium compounds, in general, are used in the ceramics industry. echemi.comga.gov.au this compound octahydrate, in particular, finds application in electronic ceramics. heegermaterials.com
Scandium and its compounds play a critical role in the advancement of solid oxide fuel cell (SOFC) technology. americanelements.comsamaterials.com Specifically, scandia-stabilized zirconia is an important electrolyte material in SOFCs. google.com Doping with scandium(III) has been shown to enhance the electrochemical performance of these fuel cells. mdpi.com
Research into layered perovskite oxides, which are promising cathode materials for low-temperature SOFCs (LT-SOFCs), has demonstrated that doping with Sc³⁺ can significantly improve electrochemical performance. mdpi.comresearchgate.net For instance, doping PrBaCo₂O₅₊δ (PBCO) with scandium improves the structural properties related to oxygen ion diffusion and oxygen reduction reactions. mdpi.com This leads to a lower polarization resistance and a higher maximum power density at lower operating temperatures. mdpi.comresearchgate.net The improved performance is attributed to a more favorable crystalline structure for oxygen ion transfer within the lattice. mdpi.comresearchgate.net
The addition of scandium oxide to the zirconia electrolyte in SOFCs allows for electrochemical reactions to occur at lower temperatures, which in turn increases the power density and the operational lifespan of the fuel cell. researchgate.net Scandium doping in barium cerate-based proton conductors is also being explored to develop fast and stable electrolytes for intermediate-temperature proton-conducting SOFCs (PC-SOFCs). aip.org This approach aims to balance high proton conductivity with chemical stability. aip.org
Development of Beryllium-Free Deep-Ultraviolet Transparent Nonlinear Optical (NLO) Crystals
The quest for advanced deep-ultraviolet (DUV) nonlinear optical (NLO) materials, which are critical for producing coherent light with wavelengths under 200 nm, has driven research into beryllium-free compounds to circumvent the toxicity and layered growth habits of materials like KBe₂BO₃F₂ (KBBF). acs.orgnih.govnih.gov Scandium-containing sulfates have emerged as a promising class of materials in this domain.
Researchers have successfully synthesized a series of alkali-scandium sulfates, A₃Sc(SO₄)₃ (where A = K, Rb, Cs), which are deep-UV transparent. researchgate.net These compounds exhibit strong second-harmonic generation (SHG) responses, a crucial property for NLO applications. researchgate.net The ordered arrangement of slightly distorted [ScO₆] octahedra within their crystal structures is favorable for generating this SHG response. researchgate.net For instance, K₃Sc(SO₄)₃ demonstrates a strong phase-matching SHG response of 1.6 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark. researchgate.net Furthermore, it has a short deep-UV cutoff edge of 190 nm and is thermally stable up to 900 °C. researchgate.net
Another notable development is the beryllium-free DUV transparent NLO crystal, Li(H₂O)₂Sc(SO₄)₂. researchgate.net Its structure features a unique two-dimensional [Sc(SO₄)₂] framework composed of twisted [Sc₃S₄O₉] units, which is decorated by [LiO₂(H₂O)₂] groups into a layer. researchgate.net The development of these this compound-based crystals represents a significant step toward creating efficient and safer DUV NLO materials. acs.orgrsc.org
Semiconductor Properties of Scandium-Ammonium Sulfate Polytypes
Anhydrous complex scandium-ammonium sulfates, specifically NH₄Sc(SO₄)₂ and (NH₄)₃Sc(SO₄)₃, have been identified as intermediate compounds in the production of scandium oxide and have been studied for their semiconductor properties. researchgate.netrsc.org These compounds can be prepared via hydrothermal routes. researchgate.netresearchgate.net
Crystal structure analysis of NH₄Sc(SO₄)₂ has revealed the existence of two polytypic modifications: 3R and 1T'. researchgate.netresearchgate.net Both of these polytypes have been characterized as wide band-gap semiconductors. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have also predicted wide band gaps in the electronic structure of (NH₄)₃Sc(SO₄)₃ polymorphs. rsc.org The investigation into these scandium-ammonium sulfate compounds is relevant not only for improving scandium production technologies but also for their potential use in various semiconductor devices. stanfordmaterials.com
Table 1: Properties of Scandium-Ammonium Sulfate Polytypes
| Compound | Polytype/Phase | Crystal System | Space Group | Key Property |
|---|---|---|---|---|
| NH₄Sc(SO₄)₂ | 3R | - | - | Wide band-gap semiconductor. researchgate.netresearchgate.net |
| NH₄Sc(SO₄)₂ | 1T' | - | - | Wide band-gap semiconductor. researchgate.netresearchgate.net |
| (NH₄)₃Sc(SO₄)₃ | Monoclinic (LT) | Monoclinic | P21/c | Wide band-gap semiconductor. researchgate.netrsc.org |
Biological and Biotechnological Interactions
Complexation with Biomolecules and Influence on Biological Systems
While scandium has no known natural biological role, its ions (Sc³⁺) can interact and form complexes with various biomolecules, thereby influencing biological systems. ethz.chperiodictable.co.za In aqueous solutions, this compound forms complexes where the scandium ion associates with sulfate ions. acs.org Studies using dielectric relaxation spectroscopy have shown the presence of both inner- and outer-sphere 1:1 [ScSO₄]⁺(aq) complexes. acs.org
Scandium's interaction with biomolecules extends to siderophores, which are iron-chelating compounds produced by microorganisms. The binding and transport of Sc³⁺ by the siderophore enterobactin (B1671361) have been described in bacteria such as E. coli and Klebsiella pneumoniae. ethz.ch This interaction can lead to antibacterial effects, as the competitive binding of scandium to enterobactin may interfere with the essential uptake of Fe³⁺ by the bacterial cells. ethz.ch
Furthermore, scandium can form complexes with larger biomolecules like marine exopolysaccharides (EPS) and heparin. mdpi.com The complexation properties of scandium with certain EPS derivatives have been found to be higher than with their constituent uronic acids, although the resulting Sc-EPS complexes appear less stable than those formed with traditional chelating agents like DOTA and DTPA. mdpi.comnih.gov The nature of these interactions is influenced by factors such as the presence of sulfate and carboxylate groups on the polysaccharides. mdpi.com
Potential in Drug Delivery Systems
The ability of scandium to form complexes with bioactive polymers has led to research into its potential for drug delivery systems. alibaba.com Exopolysaccharides (EPS) produced by the marine bacterium Alteromonas infernus have demonstrated antimetastatic properties, and based on this, these EPS derivatives have been proposed as potential drug delivery vectors. researchgate.netresearchgate.netdntb.gov.ua
The combination of these biologically active polymers with scandium, particularly its theranostic radionuclides like ⁴⁴Sc for imaging and ⁴⁷Sc for therapy, forms the basis of a theranostic approach. researchgate.netnih.gov This strategy aims to combine a diagnostic biomarker with a therapeutic agent. researchgate.netdntb.gov.ua For such a system to be effective, it is crucial that the biological properties of the EPS vector remain intact after complexation with scandium, allowing it to recognize its molecular target. dntb.gov.uanih.gov The high melting point and stability of scandium compounds are considered advantageous properties for their potential role in targeted drug delivery. alibaba.com
Antiproliferative Properties of Scandium Exopolysaccharide Complexes on Cancer Cell Lines
Complexes formed between scandium and exopolysaccharides (EPS) have been shown to possess antiproliferative properties against various cancer cell lines. researchgate.netresearchgate.net Research has demonstrated that these Sc-EPS complexes exhibit a more effective antiproliferative effect compared to the EPS alone. researchgate.netdntb.gov.uamdpi.com This enhanced effect is thought to be caused by a conformational change in the EPS complexes upon scandium binding, which may alter growth factor-receptor signaling and transmembrane protein interactions. researchgate.netmdpi.com
In vitro studies have monitored the proliferation kinetics of several human cancer cell lines when exposed to Sc-EPS complexes. researchgate.netresearchgate.netdntb.gov.ua The research confirmed an antiproliferative effect across multiple cell types, indicating that the complexation with scandium does not hinder the biological activity of the polysaccharides but rather creates a synergetic effect. nih.govmdpi.com
Table 2: Antiproliferative Effects of Scandium-EPS Complexes on Human Cancer Cell Lines
| Cell Line | Cancer Type | Observation |
|---|---|---|
| MNNG/HOS | Osteosarcoma | Antiproliferative effect observed. researchgate.netresearchgate.netdntb.gov.ua |
| A375 | Melanoma | Antiproliferative effect observed. researchgate.netresearchgate.netdntb.gov.ua |
| A549 | Lung Adenocarcinoma | Antiproliferative effect observed. researchgate.netresearchgate.netdntb.gov.ua |
| U251 | Glioma | Antiproliferative effect observed. researchgate.netresearchgate.netdntb.gov.ua |
| MDA-MB-231 | Breast Cancer | Antiproliferative effect observed. researchgate.netdntb.gov.uamdpi.com |
Scandium-Microorganism Interactions for Extraction, Concentration, and Metabolic Effects
Microorganisms represent a sustainable and environmentally friendly tool for the extraction, concentration, and separation of scandium from ores and industrial waste like red mud. researchgate.netnih.govrenewable-carbon.eu This biotechnological approach, known as bioleaching, utilizes microbes that produce organic acids to solubilize valuable metals. researchgate.net For instance, the bacterium Gluconobacter oxydans produces gluconic acid and has been used in experiments to extract scandium from red mud, achieving high solubilization rates of up to 94%. nmlindia.orgresearchgate.net Similarly, Acetobacter tropicalis has been used in a one-step bioleaching process, achieving 42% scandium extraction. researchgate.net Bioaccumulation is another process where microbial biomass, with its multiple binding sites, can be used to concentrate scandium from solutions. nih.govchemicalbook.com
Beyond extraction, scandium has been observed to have attractive metabolic effects on microorganisms, which is of interest for industrial ("white") biotechnology. researchgate.netnih.gov Studies have shown that scandium can increase the production of proteins and secondary metabolites in microbes. researchgate.netnih.gov It has also been found to activate poorly expressed or "silent" genes in microorganisms, suggesting a potential role in discovering novel bioactive compounds. researchgate.netnih.govresearchgate.net
Mechanistic Studies of Antibacterial Effects of Scandium Complexes
Research into the antibacterial properties of scandium complexes has revealed mechanisms that primarily involve interference with essential microbial metabolic pathways. Studies have focused on complexes of scandium with siderophores, which are iron-chelating compounds produced by bacteria to acquire iron, an essential nutrient.
One of the key mechanisms identified is the competitive inhibition of iron uptake. For instance, scandium (Sc³⁺) can form a complex with the siderophore enterochelin. This scandium-enterochelin complex acts as an antimetabolite to ferric enterochelin, the iron-containing form that bacteria assimilate. scandium.orgepomaterial.com The scandium complex competes with the ferric complex for transport into the bacterial cell. aemree.com While both complexes can be taken up by the bacteria, the scandium complex accumulates at a significantly lower rate. aemree.com This transport process is energy-dependent and is repressed in cells that are already replete with iron. aemree.com
Once inside the cell, the scandium-enterochelin complex is thought to be degraded, releasing free scandium ions. aludiecasting.com These ions then interfere with critical cellular processes. The inhibition of macromolecular synthesis has been observed, with RNA synthesis being the most affected, followed by protein, DNA, and phospholipid synthesis. aludiecasting.com This disruption of fundamental biosynthetic pathways ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and multiplication. scandium.orgepomaterial.com
Further studies have suggested that the scandium-enterochelin complex may exert its primary effect during the initiation of chromosome replication. aludiecasting.com There is also evidence that some components of heat-inactivated serum can act in concert with the scandium complex, leading to RNA degradation and bacterial cell death. aludiecasting.com This synergistic action points to a more complex mechanism of action that may involve interactions with host factors. aludiecasting.com The antibacterial effect of scandium complexes has been demonstrated against various pathogenic bacteria, including Klebsiella pneumoniae and several serotypes of Escherichia coli. scandium.orgepomaterial.com
Advanced Alloys and Metallurgical Research
This compound as a Precursor in Scandium Metal and Al-Sc Alloy Production
This compound (Sc₂(SO₄)₃) serves as a versatile, water-soluble source of scandium, positioning it as a key intermediate in the production of other scandium compounds used as precursors for scandium metal and its alloys. americanelements.com While not typically used for direct reduction to the metal, its solubility in aqueous solutions makes it valuable in hydrometallurgical processing routes. scandium.org
The common industrial practice for producing aluminum-scandium (Al-Sc) master alloys often starts with scandium oxide (Sc₂O₃) or scandium fluoride (B91410) (ScF₃) as the direct precursors. mit.eduresearchgate.net this compound can be a starting material for the synthesis of these compounds. For example, scandium can be precipitated from a this compound solution to form scandium oxalate (B1200264) (Sc₂(C₂O₄)₃), which is then calcined to produce high-purity scandium oxide. samaterials.com This scandium oxide can subsequently be used in aluminothermic reduction processes to create Al-Sc master alloys. mit.edu
Alternatively, this compound solutions can be used to produce ammonium (B1175870) scandium fluoride ((NH₄)₃ScF₆) salt through precipitation. scandium.org This salt can then be thermally decomposed to yield scandium fluoride (ScF₃), which is a direct precursor for the metallothermic reduction to produce scandium metal or for direct use in Al-Sc alloy production. scandium.orgresearchgate.net Research has also explored the use of scandium sulfide (B99878) as a feedstock for producing Al-Sc master alloys, which can be synthesized from scandium oxide. mit.edu Given that this compound is a precursor for scandium oxide, it plays an indirect but important role in these advanced metallurgical production chains.
Investigations into Alloy Additive Properties (e.g., thermal stability, strength, hardness, corrosion resistance)
The addition of small amounts of scandium, typically between 0.1% and 0.5% by weight, to aluminum alloys results in significant improvements in their mechanical and physical properties. aludiecasting.com These enhancements are primarily due to scandium's profound effect on the alloy's microstructure.
Thermal Stability: Scandium significantly enhances the thermal stability of aluminum alloys. epomaterial.com This is achieved through the formation of nanoscale, coherent Al₃Sc precipitates. wikipedia.org These precipitates are highly resistant to coarsening at elevated temperatures, unlike the strengthening phases in many conventional 2xxx and 6xxx series aluminum alloys which lose strength above 250°C. wikipedia.org The Al₃Sc precipitates effectively pin grain boundaries, which increases the recrystallization temperature by as much as 250°C to 280°C and maintains a stable, non-recrystallized structure during hot working or annealing. epomaterial.comscientific.net This resistance to grain growth at high temperatures ensures that the alloys retain their strength and structural integrity. cas.cn
Strength and Hardness: Scandium is recognized as the most potent strengthening element for aluminum on an atomic fraction basis. epomaterial.com The strengthening effect is attributed to two main mechanisms: grain refinement and precipitation strengthening. wikipedia.org During solidification, scandium acts as a powerful grain refiner, leading to a much finer and more uniform grain structure. epomaterial.com Subsequent heat treatment leads to the formation of a high density of finely dispersed Al₃Sc precipitates. epomaterial.com These coherent precipitates create elastic strain fields that impede the movement of dislocations, thereby significantly increasing the alloy's yield strength and hardness. wikipedia.org For example, adding 0.2 wt% Sc to an A356 aluminum alloy increased its tensile strength from 136.03 MPa to 172.94 MPa, and adding 0.3 wt% Sc increased the Vickers hardness from 76.48 HV to 86.60 HV. scientific.net Some Al-Zn-Mg-Sc alloys can achieve strengths of over 500 MPa. epomaterial.com
Corrosion Resistance: Scandium additions have been shown to improve the corrosion resistance of aluminum alloys. epomaterial.comaludiecasting.com Al-Mg alloys (5000 series), which are already known for their good corrosion resistance, see this property further enhanced with the addition of scandium. scandiummining.com The refined grain structure and more homogeneous microstructure created by scandium contribute to improved resistance to localized corrosion phenomena such as pitting and crevice corrosion. aludiecasting.com This makes Al-Sc alloys particularly suitable for applications in harsh environments, such as marine and industrial settings. aemree.comaludiecasting.com
| Property | Effect of Scandium Addition | Mechanism |
| Thermal Stability | Increases recrystallization temperature by 250-280°C. epomaterial.com Retains strength at elevated temperatures (up to ~350°C). wikipedia.org | Formation of coarsening-resistant, nanoscale Al₃Sc precipitates that pin grain boundaries. wikipedia.orgscientific.netcas.cn |
| Strength | Significant increase in tensile and yield strength. epomaterial.comaludiecasting.com | Potent grain refinement during casting and precipitation strengthening from coherent Al₃Sc particles. wikipedia.orgepomaterial.com |
| Hardness | Increases hardness. scientific.net | Fine grain structure and dispersion of hard Al₃Sc precipitates. epomaterial.comscientific.net |
| Corrosion Resistance | Enhances resistance to general and localized corrosion. aludiecasting.comscandiummining.com | Refined and more uniform grain structure. aludiecasting.com |
Environmental Chemistry and Sustainable Recovery Research
Recovery of Scandium from Industrial Waste Streams
Industrial byproducts, often considered waste, can be valuable secondary sources of scandium. e3s-conferences.orgicsoba.orgmdpi.com These materials frequently contain enriched concentrations of scandium compared to its primary ores, making their processing for scandium recovery an economically and environmentally attractive proposition. mdpi.com
Bauxite (B576324) residue, or red mud, is a voluminous and highly alkaline byproduct of the Bayer process used in alumina (B75360) production. ijersonline.orgmdpi.com It represents a significant potential source of scandium, as the element becomes concentrated in the residue during the alumina refining process. mdpi.comiaea.orgmdpi.com Scandium concentrations in red mud can be significant, making it a valuable resource. iaea.org
Various hydrometallurgical processes have been investigated to extract scandium from red mud. These typically involve an initial leaching step to bring the scandium into a solution. icsoba.orgtandfonline.com Common leaching agents include strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃). icsoba.orgtandfonline.com Research has shown that direct acidic leaching can extract a remarkable amount of scandium, with some studies reporting over 90% recovery. iaea.org However, a major challenge is the co-dissolution of other major components of red mud like iron and aluminum, which complicates subsequent separation and purification steps. mdpi.com
To address this, selective leaching strategies are being developed. One approach involves a sulfation-roasting process prior to leaching. tandfonline.comacs.org In this method, red mud is treated with a sulfating agent like ammonium (B1175870) sulfate (B86663) and then roasted at high temperatures. tandfonline.com This converts the metal oxides into sulfates, and by carefully controlling the roasting temperature, it's possible to selectively decompose the sulfates of interfering elements like iron while keeping scandium sulfate stable and water-soluble. acs.org This allows for a more selective leaching of scandium with water, reducing the amount of impurities in the pregnant leach solution. tandfonline.comacs.org
Another strategy focuses on optimizing leaching conditions to maximize scandium recovery while minimizing the dissolution of other metals. Factors such as acid concentration, liquid-to-solid ratio, temperature, and reaction time are crucial. icsoba.org For instance, studies have shown that a high liquid-to-solid ratio is a key factor in improving scandium extraction. icsoba.org
Following leaching, various techniques are employed to recover scandium from the leach solution, including solvent extraction and ion exchange. icsoba.org
Table 1: Scandium Recovery from Bauxite Residue - Research Findings
| Leaching Method | Reagents | Key Conditions | Scandium Recovery | Reference |
| Direct Acid Leaching | Hydrochloric Acid (HCl) | 6 mol/L HCl, L/S ratio of 5, 60°C, 1 h | >85% | icsoba.org |
| Sulfation-Roasting-Leaching | Sulfuric Acid (H₂SO₄) | Roasting at 700°C for 1 h | ~75% overall efficiency | acs.org |
| Sulfation-Roasting-Leaching | Ammonium Sulfate ((NH₄)₂SO₄) | 1:1 (NH₄)₂SO₄/red mud ratio, 700°C, 60 min | >90% | tandfonline.com |
| Dilute Acid Leaching | Nitric Acid (HNO₃) | pH 2, 80°C, 90 min | 71.2% | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Scandium is often found as a byproduct in the processing of various other metals, and the waste streams from these operations can be a valuable secondary source. icsoba.orgnih.gov
Titanium Production: The waste acid and slag generated during the production of titanium dioxide (TiO₂) can contain significant amounts of scandium. mdpi.comriotinto.com An innovative approach involves using the acidic waste stream from TiO₂ production to leach scandium from the solid waste slag, effectively utilizing two waste products to recover a valuable element. mdpi.com Research has demonstrated that this synergistic leaching process can achieve high scandium extraction efficiencies. mdpi.com Subsequent purification often involves solvent extraction using organophosphorus extractants. mdpi.comnih.gov Rio Tinto has successfully developed a process to extract and purify scandium oxide from the waste streams of titanium dioxide production at their facility in Sorel-Tracy, Quebec. riotinto.com
Zirconium Production: Residues from zirconium processing can also be a source of scandium. nih.gov The methods for scandium recovery from these residues are often similar to those used for titanium production wastes, typically involving acidic leaching followed by solvent extraction. nih.gov
Tungsten and Tin Production: Slags and other residues from tungsten and tin production are additional potential sources for scandium recovery. e3s-conferences.orgnih.gov
In the sintering process of bauxite for alumina production, fine dust particles are captured by electrostatic precipitators (ESPs). rudmet.ruurfu.ru This ESP dust can have a higher concentration of rare earth elements, including scandium, compared to the bulk red mud. rudmet.ruurfu.ru Research has focused on selectively recovering scandium from this dust.
One approach involves a pre-treatment step of water leaching, which can double the concentration of rare earth elements in the solid residue by removing soluble components. rudmet.ru Subsequent selective leaching with weak solutions of sulfuric acid in the presence of magnesium sulfate has been shown to be effective. rudmet.ru The magnesium cations are believed to aid in the desorption of scandium from the mineral surfaces. rudmet.ru This method allows for the recovery of over 75% of the scandium at a pH of 2, while minimizing the co-extraction of iron and titanium. rudmet.ru
Acid mine drainage (AMD) is a significant environmental issue associated with mining activities. ademe.fr However, this acidic wastewater can contain elevated concentrations of rare earth elements, including scandium, making it a potential resource. ademe.frera-learn.eu The recovery of scandium from AMD is considered an environmentally friendly approach as it simultaneously remediates a polluted water source. era-learn.eu
Various methods are being explored for scandium recovery from AMD. One promising technique involves the use of specialized adsorbents. For example, a pilot plant in Spain successfully used a vegetal-based adsorber to remove up to 81% of the scandium from acidic waters without needing to adjust the pH. ademe.frera-learn.eu
Another strategy focuses on the selective precipitation of elements from the AMD. During the neutralization of AMD, different metal hydroxides precipitate at different pH levels. ademe.frera-learn.eu This allows for a process where other metals can be precipitated out first, leaving a solution enriched in scandium and other rare earth elements that can then be recovered in a subsequent step. google.com
Development of Greener and More Efficient Recovery Processes
A key focus in modern scandium recovery research is the development of processes that are more environmentally friendly and efficient than traditional methods. e3s-conferences.org This involves several strategies aimed at reducing reagent consumption, minimizing waste generation, and lowering energy input. icsoba.org
One approach is the use of "greener" reagents. For instance, research has investigated the use of ammonium sulfate as a sulfating agent in the roasting-leaching process for red mud. tandfonline.com Ammonium sulfate is less corrosive and toxic than concentrated sulfuric acid, and the ammonia (B1221849) can potentially be recovered and reused. tandfonline.com
The development of advanced separation technologies also contributes to greener recovery. Coherent has developed a patented Selective-Ion Recovery (SIR) technology that provides a cost-effective and environmentally friendly way to extract scandium from low-concentration solutions. coherent.com This technology is designed to transform industrial waste streams into a valuable scandium source at a significantly lower cost than conventional methods. coherent.com
Bioleaching of Scandium from Residues
Bioleaching, or biomining, is an emerging and environmentally friendly approach for metal extraction that utilizes microorganisms. mdpi.comfrontiersin.org This process can be more selective and less energy-intensive than conventional chemical leaching methods. mdpi.com
The primary mechanism of bioleaching for scandium involves the production of organic acids by microorganisms. mdpi.comresearchgate.net These acids, such as acetic, oxalic, citric, and gluconic acids, can leach scandium from solid waste materials like bauxite residue. mdpi.comresearchgate.net The organic acids work by providing protons for acidolysis, which detaches metal ions from the surface of the material, and by chelating the dissolved metal ions, which keeps them in solution. mdpi.com
Research has demonstrated the feasibility of bioleaching scandium from red mud using various microorganisms. For instance, Acetobacter tropicalis has been shown to recover up to 42% of the scandium from Greek bauxite residue in a one-step process. mdpi.com Another study using Gluconobacter oxydans achieved even higher recovery rates of 83% and 94% from Indian and German red mud, respectively. researchgate.net
The efficiency of bioleaching is influenced by several factors, including the type of microorganism, pulp density (the ratio of solid waste to liquid medium), and the specific composition of the waste material. mdpi.com Generally, lower pulp densities tend to result in higher scandium recovery. mdpi.com
While bioleaching shows great promise as a sustainable technology for scandium recovery, it is still in the developmental stage and further research is needed to optimize the process for industrial-scale applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
